Oglemilast

Catalog No.
S537990
CAS No.
778576-62-8
M.F
C20H13Cl2F2N3O5S
M. Wt
516.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oglemilast

CAS Number

778576-62-8

Product Name

Oglemilast

IUPAC Name

N-(3,5-dichloro-4-pyridinyl)-4-(difluoromethoxy)-8-(methanesulfonamido)dibenzofuran-1-carboxamide

Molecular Formula

C20H13Cl2F2N3O5S

Molecular Weight

516.3 g/mol

InChI

InChI=1S/C20H13Cl2F2N3O5S/c1-33(29,30)27-9-2-4-14-11(6-9)16-10(3-5-15(18(16)31-14)32-20(23)24)19(28)26-17-12(21)7-25-8-13(17)22/h2-8,20,27H,1H3,(H,25,26,28)

InChI Key

OKFDRAHPFKMAJH-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

GRC 3886, GRC-3886, GRC3886, oglemilast

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)OC3=C(C=CC(=C23)C(=O)NC4=C(C=NC=C4Cl)Cl)OC(F)F

The exact mass of the compound Oglemilast is 514.9921 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Oglemilast PDE4 inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

The Core Mechanism of PDE4 Inhibition

Phosphodiesterase-4 (PDE4) is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a key second messenger inside cells [1] [2]. Inhibiting PDE4 increases intracellular cAMP levels, which activates downstream signaling pathways that suppress inflammatory responses [3]. The table below summarizes the primary cellular consequences.

Key Anti-inflammatory Effects of PDE4 Inhibition Affected Cells Primary Outcomes
Innate Immune Cells Neutrophils, Macrophages, Eosinophils Inhibits production of pro-inflammatory cytokines (e.g., TNF-α, IL-8, LTB4), chemotaxis (cell migration), and degranulation [1] [3].
Adaptive Immune Cells T-cells (Th1, Th2, Th17) Reduces the release of key cytokines (e.g., IL-2, IL-4, IL-5, IL-17) and dampens T-cell activation [2] [3].
Structural Cells Airway Smooth Muscle, Epithelial cells, Fibroblasts Promotes smooth muscle relaxation, reduces mucus hypersecretion, and inhibits airway fibrosis and remodeling [1].

The following diagram illustrates the core signaling pathway through which PDE4 inhibitors exert their anti-inflammatory effects.

G PDE4_Inhibitor PDE4 Inhibitor (e.g., Oglemilast) PDE4_Enzyme PDE4 Enzyme PDE4_Inhibitor->PDE4_Enzyme Inhibits cAMP cAMP ↑ PDE4_Enzyme->cAMP Degrades PKA PKA Activation cAMP->PKA Downstream Downstream Effects PKA->Downstream AntiInflammatory Anti-inflammatory Response Downstream->AntiInflammatory 1. ↓ Pro-inflammatory cytokines 2. ↑ Anti-inflammatory cytokines 3. Immune cell suppression

Inferred Profile of this compound

While detailed molecular data for this compound is scarce, its placement within the PDE4 inhibitor class and its clinical testing context provide clues.

  • Clinical Context: A Phase 2 clinical trial investigated this compound for the prevention of exercise-induced bronchospasm in patients with stable mild asthma [4]. The study was completed, but no results were published, and the drug did not progress to later-phase trials or regulatory approval [5] [4].
  • Inferred Preclinical Profile: As a PDE4 inhibitor developed for an airway disease, this compound's preclinical profile was likely similar to other members of its class. It would have been expected to show broad anti-inflammatory effects in cellular and animal models of asthma, particularly in suppressing eosinophil and neutrophil activity [1].

Experimental Protocols for PDE4 Inhibitor Characterization

The following methodologies are standard for elucidating the mechanism of action of a PDE4 inhibitor like this compound.

1. In Vitro PDE Enzyme Inhibition Assay

  • Objective: To determine the compound's potency and selectivity in inhibiting PDE4 compared to other PDE families.
  • Protocol:
    • Enzyme Preparation: Isolate recombinant human PDE4 enzymes (subtypes A, B, C, D) and other PDE families (e.g., PDE3, PDE5) [5].
    • Reaction: Incubate the enzyme with a known concentration of cAMP (the substrate) and a trace amount of radiolabeled (³H)cAMP in a suitable buffer.
    • Inhibition Test: Co-incubate the enzyme-substrate mixture with various concentrations of the test inhibitor (this compound). A known PDE4 inhibitor like rolipram is used as a positive control [1].
    • Measurement: Terminate the reaction and separate the hydrolyzed product (⁵ʹ-AMP) from the unhydrolyzed (³H)cAMP. Quantify the radioactivity of the product to calculate enzyme activity.
    • Data Analysis: Plot inhibitor concentration versus percentage of enzyme activity to calculate the half-maximal inhibitory concentration (IC₅₀). Lower IC₅₀ values indicate greater potency [6].

2. Cellular Assay: Anti-inflammatory Effects on Human Neutrophils

  • Objective: To confirm the functional anti-inflammatory effect in a relevant human cell type.
  • Protocol:
    • Cell Isolation: Isolate human neutrophils from peripheral blood of healthy donors.
    • Pre-treatment: Pre-incubate the neutrophils with the inhibitor (this compound), a vehicle control, or a reference inhibitor.
    • Stimulation: Stimulate the cells with a pro-inflammatory agent like Lipopolysaccharide (LPS) or N-Formylmethionyl-leucyl-phenylalanine (fMLP) to induce an inflammatory response [1].
    • Measurement:
      • Cytokine Release: Use an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of a key neutrophil-derived pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-8 (IL-8), in the cell culture supernatant after stimulation [1].
      • Superoxide Anion Generation: Use a spectrophotometric assay (e.g., cytochrome C reduction) to quantify the release of reactive oxygen species, a marker of neutrophil activation [1].
    • Data Analysis: Compare the levels of cytokines and superoxide anion in treated versus control groups to determine the percentage inhibition provided by the drug.

Insights from Other PDE4 Inhibitors

Understanding the features of successful PDE4 inhibitors highlights the properties this compound needed to demonstrate.

Feature Roflumilast (Approved) Apremilast (Approved) Crisaborole (Topical) Inferred Implication for this compound
Potency (PDE4B IC₅₀) 0.7 nM [6] 140 nM [6] 750 nM [6] Required high potency for systemic efficacy.
Selectivity High for PDE4B/D [6] N/A N/A High selectivity crucial to minimize off-target side effects.
Key Challenge Dose-limiting GI side effects (nausea, diarrhea) linked to PDE4D inhibition [2] [6] GI side effects [2] Minimal systemic exposure [6] Its therapeutic window was likely too narrow, potentially leading to trial failure.

The structural similarity of roflumilast to cAMP's natural binding mode contributes to its high potency, a benchmark this compound would have needed to meet [6].

Conclusion

While the specific mechanistic data for This compound remains limited and its development appears discontinued, it operated as a member of the PDE4 inhibitor class. Its proposed mechanism of action would have centered on elevating cAMP levels to broadly suppress inflammatory responses in immune and structural cells, with a specific clinical focus on asthma.

The search for this compound highlights a common challenge in drug development: many compounds enter clinical trials, but only a few succeed and have their detailed profiles published. Further insights would likely require access to internal pharmaceutical company data or patent documents.

References

phosphodiesterase-4 inhibitor exploratory research

Author: Smolecule Technical Support Team. Date: February 2026

Marketed PDE4 Inhibitors & Key Quantitative Data

Inhibitor Primary Indication(s) Reported Potency (IC₅₀) Key Research & Clinical Findings
Roflumilast [1] [2] [3] Severe COPD (chronic bronchitis) [2] [3] 0.7 nM [1] Attenuates late-phase asthmatic response [2]; improves lung function and reduces exacerbations in COPD [2]; high potency enables lower dosing [1].
Apremilast [1] [4] [3] Psoriatic arthritis, plaque psoriasis [4] [3] 140 nM [1] Orally administered; also used for other inflammatory diseases (e.g., Behcet's syndrome, discoid lupus erythematosus) [3].
Crisaborole [1] [4] [3] Atopic dermatitis (topical) [4] [3] 750 nM [1] Topical application minimizes systemic side effects; rapidly absorbed and metabolized to inactive metabolites [3].
Rolipram [4] [3] [5] Preclinical/research tool (Originally investigated for depression) [4] [3] Data not fully quantified in results First-generation inhibitor; improves metabolic function in aging mice [5]; reduces lung injury and sepsis in models [3]; narrow therapeutic window limited clinical use [3].

Molecular Mechanisms and Signaling Pathways

PDE4 enzymes specifically hydrolyze cyclic adenosine monophosphate (cAMP), a crucial second messenger. Inhibiting PDE4 increases intracellular cAMP levels, activating downstream effectors like Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), which drives broad anti-inflammatory and immunomodulatory responses [6] [3].

A key concept is cAMP compartmentalization. Cells contain localized "signalosomes" where PDE4 isoforms, anchored by scaffolding proteins, hydrolyze cAMP to create discrete gradients and ensure receptor-specific responses [6]. This explains how a ubiquitous second messenger can elicit precise physiological effects.

G Extracellular Extracellular Signal GPCR Gs-coupled Receptor Extracellular->GPCR AC Adenylyl Cyclase (AC) GPCR->AC cAMP cAMP AC->cAMP PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolysis PKA PKA Activation cAMP->PKA AMP 5'-AMP (Inactive) PDE4->AMP Downstream Downstream Effects PKA->Downstream Inhibitor PDE4 Inhibitor Inhibitor->PDE4 Blocks

core mechanism of PDE4 inhibition and cAMP signaling.

Research Frontiers and Disease Applications

Inflammatory & Respiratory Diseases

PDE4 inhibitors suppress pro-inflammatory cytokines (TNF-α, IL-6) and promote anti-inflammatory mediators (IL-10) [3]. Inhaled PDE4 inhibitors were developed to improve therapeutic index by minimizing systemic exposure, though several candidates failed clinical trials due to poor efficacy or solubility [2].

Neuropsychiatric Disorders

PDE4 inhibition is a promising strategy for Alzheimer's disease (AD) and Major Depressive Disorder (MDD). By elevating cAMP in the brain, inhibitors can counteract neuroinflammation, a key driver of these conditions [7]. They also show promise for Fragile X syndrome, with PDE4 inhibitors in clinical trials demonstrating improved cognitive and behavioral outcomes [8].

Cancer

PDE4 plays a complex, context-dependent role in oncology. It can be pro-tumorigenic in some cancers (e.g., certain liver cancers, hematologic tumors) by promoting proliferation and migration, while acting as a tumor suppressor in others [9]. PDE4 inhibitors are being explored to directly inhibit tumor growth and modulate the tumor immune microenvironment, potentially enhancing response to checkpoint inhibitors [9].

Metabolic Disorders

Research indicates PDE4 inhibition activates the AMPK-SIRT6 signaling pathway, improving adipose distribution, reducing inflammation, and reversing metabolic dysfunction in aging mouse models [5]. This positions PDE4 as a potential target for treating aging-related metabolic diseases.

Experimental Protocols for Key Assays

Below are detailed methodologies for core experiments in PDE4 inhibitor research.

In Vitro PDE4 Enzyme Inhibition Assay (Biochemical Potency)

This assay directly measures a compound's ability to inhibit PDE4 enzymatic activity [4].

  • Key Reagents: Recombinant human PDE4 enzyme (specific subtype or cocktail), 3H- or fluorescently-labeled cAMP, unlabeled cAMP, test inhibitor, scintillation proximity beads (if using radiolabeled substrate).
  • Procedure:
    • Prepare reaction buffer (e.g., Tris-HCl, MgCl2, β-mercaptoethanol).
    • In a microplate, mix inhibitor at various concentrations with PDE4 enzyme and pre-incubate.
    • Initiate reaction by adding labeled/unlabeled cAMP substrate.
    • Incubate (e.g., 30-60 minutes at 30°C) for linear hydrolysis kinetics.
    • Terminate reaction (e.g., heat, EDTA, or specific stop solution).
    • Quantify remaining cAMP or produced AMP:
      • Radiolabeled Detection: Add SPA beads, incubate, and measure scintillation counts. Conversion of cAMP is inversely proportional to counts.
      • Fluorescent/MALDI Detection: Use alternative detection methods [4].
    • Data Analysis: Calculate % inhibition relative to control (no inhibitor). Fit data to a dose-response curve to determine IC₅₀ value.
In Vitro Anti-inflammatory Activity (Cell-Based)

This assesses functional efficacy of inhibitors in a cellular context [3].

  • Key Reagents: Immune cells (e.g., macrophages like RAW 264.7, peripheral blood mononuclear cells), LPS (lipopolysaccharide), test inhibitor, ELISA kits for cytokines (TNF-α, IL-6, IL-10).
  • Procedure:
    • Seed cells in culture plates and pre-treat with various concentrations of the PDE4 inhibitor.
    • After pre-treatment, stimulate cells with LPS to induce inflammatory response.
    • Incubate (e.g., 6-24 hours).
    • Collect cell culture supernatant.
    • Quantify cytokine levels using ELISA per manufacturer's protocol.
    • Data Analysis: Compare cytokine levels in inhibitor-treated vs. LPS-only control groups to determine suppression of pro-inflammatory markers and/or induction of anti-inflammatory markers.
In Vivo Efficacy in Respiratory Inflammation

This evaluates inhibitor efficacy in a whole-organism disease model [2] [3].

  • Model: Ovalbumin (OVA)-induced airway inflammation in mice.
  • Procedure:
    • Sensitize mice with OVA intraperitoneally on days 0 and 7.
    • From day 14, challenge mice with aerosolized OVA for several days to induce inflammation.
    • Administer test inhibitor (orally or via inhalation) prophylactically or therapeutically during challenge phase.
    • Assess endpoints 24-48 hours after final challenge:
      • Bronchoalveolar Lavage (BAL): Collect BAL fluid, count total and differential inflammatory cells (eosinophils, neutrophils).
      • Cytokine Measurement: Analyze BAL fluid or lung homogenates for cytokines.
      • Lung Histology: Score lung tissue sections for inflammation, mucus, and damage.

The following pathway diagram integrates neuroinflammation and metabolic mechanisms based on research findings [7] [5]:

G PDE4i PDE4 Inhibitor cAMP ↑ cAMP PDE4i->cAMP Inhibits PKA PKA cAMP->PKA CaMKKb CaMKKβ cAMP->CaMKKb AMPK p-AMPK CaMKKb->AMPK SIRT6 SIRT6 AMPK->SIRT6 NFkB NF-κB Acetylation SIRT6->NFkB Reduces Metabolism Improved Metabolic Function SIRT6->Metabolism Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Neuro Reduced Neuroinflammation Cytokines->Neuro

PDE4 inhibition activates downstream neuroprotective and metabolic pathways.

Research Considerations and Future Directions

  • Subtype Selectivity: A major goal is developing PDE4B-selective inhibitors for anti-inflammatory effects while avoiding PDE4D-mediated side effects like emesis [2].
  • Local Administration: Topical and inhaled formulations successfully mitigate systemic side effects [2] [3].
  • Signalosome Targeting: Novel strategies aim to disrupt specific PDE4-protein interactions within signalosomes using disruptor peptides, inhibiting local pools without global PDE4 blockade [6].

References

Compound Profile and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Oglemilast is a potent, small-molecule inhibitor that targets the PDE4 enzyme. The table below summarizes its core biochemical characteristics:

Property Description
Synonyms GRC 3886 [1]
Target Phosphodiesterase-4 (PDE4) [1]
IC₅₀ for PDE4D3 0.5 nM (indicating very high potency) [1]
Primary Therapeutic Focus Inflammatory airway diseases (e.g., COPD, Asthma) [1] [2]
Key Pharmacological Action Inhibition of pulmonary cell infiltration, including eosinophilia and neutrophilia [1]

PDE4 enzymes break down cyclic adenosine monophosphate (cAMP), a key secondary messenger in cells. By inhibiting PDE4, this compound increases intracellular cAMP levels, which leads to downstream suppression of inflammatory responses [2] [3] [4]. The diagram below illustrates this central anti-inflammatory mechanism of action.

G This compound This compound PDE4_Enzyme PDE4 Enzyme This compound->PDE4_Enzyme Inhibits cAMP cAMP Level ↑ PDE4_Enzyme->cAMP Prevents breakdown of PKA PKA Activation cAMP->PKA Inflammatory_Response Suppression of: - TNF-α expression - Neutrophil infiltration - Eosinophil infiltration PKA->Inflammatory_Response

Preclinical and Clinical Development

The following table outlines the key stages of this compound's development journey:

Development Phase Key Findings / Study Details
Preclinical Research Demonstrated inhibition of pulmonary cell infiltration (eosinophilia and neutrophilia) in animal models, supporting its potential for inflammatory airway diseases [1] [2].
Licensing & Partnerships Glenmark licensed out this compound to Forest Laboratories (now Allergan) for North America and Teijin Pharma for Japan, indicating external validation of its potential [5] [6].
Phase I Trials Successfully completed, establishing a preliminary safety and tolerability profile in humans [5] [6].
Phase II Trial (NCT00671073) A 14-week, randomized, placebo-controlled, dose-ranging study to assess the efficacy and safety of this compound in 427 patients with COPD. The study was completed, but no results have been made public [7].

PDE4 Inhibitor Context and this compound's Status

This compound was one of several PDE4 inhibitors developed for inflammatory conditions. Roflumilast was the first PDE4 inhibitor approved for severe COPD, while others like cilomilast faced development challenges, often due to class-related side effects such as gastrointestinal disturbances [2] [3]. A 2022 review noted this compound as an investigational oral PDE4 inhibitor that had been studied in inflammatory airway diseases [2].

Based on available information, this compound appears to be stalled in development. The Phase II trial registered under NCT00671073 was completed, but no findings have been posted, and there have been no reports of further clinical advancement since then [7].

References

Oglemilast solubility DMSO and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Storage Data

The table below summarizes the key physical property and storage information for Oglemilast:

Property Specification / Value
Molecular Weight 516.30 g/mol [1] [2]
Solubility in DMSO 4 mg/mL (7.75 mM) [1] [2]
Preparation Note Requires ultrasonic treatment; use newly opened, hygroscopic DMSO [1] [2]
Storage Condition Expected Stability / Duration
Powder (as supplied) -20°C for 3 years [1] [2] [3]
Powder (as supplied) 4°C for 2 years [1] [2]
DMSO Stock Solution -80°C for 2 years [1] [2]
DMSO Stock Solution -20°C for 1 year [1] [2]

Experimental Protocols

Based on the search results, here are methodologies for handling this compound in a research setting.

Stock Solution Preparation in DMSO

For in vitro assays, you can prepare a 4 mg/mL stock solution directly in DMSO [1] [2].

  • Procedure: Weigh the desired amount of this compound powder and dissolve it in DMSO to achieve a concentration of 4 mg/mL.
  • Handling Instructions: To aid dissolution, use brief sonication in an ultrasonic bath. Because DMSO is hygroscopic and can affect solubility, it is recommended to use a newly opened container for stock solution preparation.
  • Storage: Aliquot the prepared stock solution to avoid repeated freeze-thaw cycles. It is most stable when stored at -80°C, but can also be kept at -20°C for shorter periods [1] [2].
Working Solution for In Vivo Studies

For animal studies, one referenced protocol suggests using a corn oil mixture to administer the compound [1] [2].

  • Procedure: To prepare a 0.4 mg/mL working solution, mix 100 µL of the 4 mg/mL DMSO stock solution with 900 µL of corn oil.
  • Result: This yields a clear solution suitable for administration. The guide notes that this protocol should be used with caution if the dosing period exceeds half a month [1] [2].

Experimental Workflow Diagram

The following diagram outlines the key decision points and steps for handling this compound in the laboratory, from storage to application.

G This compound Experimental Workflow Start This compound Powder Storage Storage Decision Start->Storage LongTerm Long-Term Storage -20°C Storage->LongTerm Primary ShortTerm Short-Term Storage 4°C (2 weeks) Storage->ShortTerm Frequent Use Prep Prepare Stock Solution 4 mg/mL in DMSO (Use ultrasonic bath) LongTerm->Prep ShortTerm->Prep StockStorage Aliquot & Store Prep->StockStorage Stock80 -80°C (2 years) StockStorage->Stock80 Best Stability Stock20 -20°C (1 year) StockStorage->Stock20 Frequent Use Application Experimental Application Stock80->Application Stock20->Application InVitro In Vitro Assays (Dilute as needed) Application->InVitro InVivo In Vivo Administration (e.g., 10% DMSO + 90% Corn Oil) Application->InVivo

This workflow maps the handling of this compound from storage to experimental use.

References

Oglemilast IC50 for PDE4D3 enzyme inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Oglemilast Inhibition

The table below summarizes the key quantitative data for this compound's inhibitory activity:

Target IC₅₀ Value Assay Type Biological Context
PDE4D3 0.5 nM [1] In vitro enzyme inhibition Recombinant enzyme activity [1]
PDE4D3 Reporter Cell Line 4.4 nM (EC₅₀) [1] Cellular assay Functional activity in a cellular system [1]
PDE4B1 Reporter Cell Line 11.4 nM (EC₅₀) [1] Cellular assay Functional activity in a cellular system [1]

Experimental Protocols

The following section outlines general methodologies for evaluating PDE4 inhibitors like this compound, based on standard approaches in the field.

In Vitro PDE4 Enzyme Inhibition Assay

This protocol measures the direct inhibition of the PDE4D3 enzyme.

  • Principle: The assay quantifies the inhibitor's ability to block the hydrolysis of a cyclic AMP (cAMP) substrate by the PDE4 enzyme. The amount of remaining cAMP can be detected using various methods.
  • Key Reagents:
    • Recombinant human PDE4D3 enzyme.
    • This compound (serial dilutions in DMSO).
    • cAMP substrate.
    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5-10 mM MgCl₂).
    • Detection reagents (e.g., for fluorescence or luminescence).
  • Procedure:
    • Reaction Setup: In a reaction plate, mix the assay buffer, PDE4D3 enzyme, and various concentrations of this compound. Include a positive control (no inhibitor) and a negative control (no enzyme).
    • Pre-incubation: Incubate the mixture for a short period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
    • Initiate Reaction: Start the enzymatic reaction by adding the cAMP substrate.
    • Stop Reaction: After a specific incubation time (e.g., 60 minutes at 30°C), stop the reaction using a stop solution or by heat inactivation.
    • Detection and Analysis: Use a detection kit to measure the amount of non-hydrolyzed cAMP. Plot the signal against the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC₅₀ value [1].
Cellular Assay for Functional Inhibition

This protocol assesses the functional consequences of PDE4 inhibition in a whole-cell system.

  • Principle: Inhibiting PDE4 increases intracellular cAMP levels, which can activate downstream signaling pathways, such as the Protein Kinase A (PKA) pathway. This can be measured using reporter gene assays or by monitoring the phosphorylation of specific PKA substrates.
  • Key Reagents:
    • Cell line expressing PDE4D3 (e.g., engineered reporter cell line).
    • This compound (serial dilutions).
    • Cell culture medium and supplements.
    • Reporter lysis buffer and detection reagents (e.g., luciferase assay system).
  • Procedure:
    • Cell Seeding: Seed cells into a multi-well plate and culture until they reach an appropriate density (e.g., 70-90% confluency).
    • Treatment: Treat the cells with a range of concentrations of this compound. A PDE4 non-selective inhibitor like IBMX (3-isobutyl-1-methylxanthine) can be used as a positive control.
    • Stimulation (Optional): Cells may be stimulated with an agent that elevates cAMP (e.g., forskolin) to amplify the signal.
    • Incubation: Incubate cells for a predetermined time (e.g., 4-24 hours) to allow for reporter gene expression or substrate phosphorylation.
    • Measurement: Lyse the cells and measure the reporter activity (e.g., luminescence) or detect phosphorylated PKA substrates via immunoblotting. The EC₅₀ value is calculated from the dose-response curve [1].

Signaling Pathway and Experimental Workflow

The following diagrams, created using Graphviz, illustrate the role of PDE4D3 in cellular signaling and the workflow for assessing this compound's activity.

Diagram 1: cAMP-PKA Signaling and PDE4D3 Regulation

This diagram shows the key components of the cAMP signaling pathway regulated by PDE4D3 and how this compound exerts its effect.

GPCR GPCR Activation AC Adenylyl Cyclase (AC) GPCR->AC cAMP cAMP AC->cAMP PKA cAMP-dependent Protein Kinase (PKA) cAMP->PKA Response Cellular Response (Anti-inflammatory) PKA->Response P_PDE4D3 PDE4D3 (Active) PKA->P_PDE4D3 Phosphorylates (Feedback) PDE4D3 PDE4D3 PDE4D3->cAMP Hydrolyzes This compound This compound This compound->PDE4D3 Inhibits P_PDE4D3->cAMP Hydrolyzes

Diagram 2: Workflow for this compound Activity Assessment

This diagram outlines the logical flow of experiments to characterize this compound, from in vitro screening to in vivo validation.

Start Start: Compound Screening InVitro In Vitro PDE4D3 Enzyme Assay Start->InVitro IC50 Determine IC₅₀ InVitro->IC50 Cellular Cellular Reporter Assay IC50->Cellular EC50 Determine EC₅₀ Cellular->EC50 InVivo In Vivo Models (e.g., Airway Inflammation) EC50->InVivo End Assess Therapeutic Potential InVivo->End

Application Notes

  • Therapeutic Potential: this compound inhibits pulmonary cell infiltration, including eosinophilia and neutrophilia, highlighting its potential for treating inflammatory airway diseases like asthma and COPD [1]. Recent research also implicates PDE4D in cancer, showing that its overexpression can drive resistance to targeted therapy in BRAF-mutated melanoma, suggesting PDE4 inhibition could be a novel therapeutic option [2].
  • Mechanism and Specificity: this compound is a potent, orally active PDE4 inhibitor [1]. PDE4D is highly expressed in the brain and immune cells. Inhibiting PDE4 increases cAMP levels, which in turn modulates the activity of PKA, leading to reduced expression of pro-inflammatory cytokines [3]. PDE4D3, a long isoform, can be regulated by PKA phosphorylation, which enhances its activity and creates a sensitive negative-feedback loop for cAMP signaling termination [4].
  • Handling and Storage: For research purposes, this compound is typically handled as a solid powder. It is recommended to prepare stock solutions in DMSO and store them at -20°C or -80°C to maintain stability, with avoidance of repeated freeze-thaw cycles [1].

References

Comprehensive Application Notes and Protocols: Assessing Oglemilast's Effect on Pulmonary Cell Infiltration

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Rationale

Oglemilast (also known as GRC 3886) is a potent, orally active phosphodiesterase-4 (PDE4) inhibitor investigated for treating inflammatory airway diseases such as chronic obstructive pulmonary disease (COPD) and asthma [1] [2]. Its primary mechanism involves the selective inhibition of the PDE4 enzyme, particularly the PDE4D3 isoform, with a notably low half-maximal inhibitory concentration (IC50) of 0.5 nM [1] [2]. By inhibiting PDE4, this compound increases intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates the activity of immune and inflammatory cells, leading to a broad anti-inflammatory effect [3] [4].

A key manifestation of this anti-inflammatory activity is the suppression of pulmonary cell infiltration, including eosinophils and neutrophils, which are central effector cells in the inflammation seen in asthma and COPD [1]. The following notes and protocols detail the experimental approach for evaluating this critical pharmacological activity of this compound in a pre-clinical setting.

This compound Profile and Key Data

Biochemical and Pharmacological Characterization

Table 1: Key biochemical and pharmacological properties of this compound.

Parameter Value / Description Source
CAS Number 778576-62-8 [1] [5] [2]
Molecular Formula C₂₀H₁₃Cl₂F₂N₃O₅S [1] [5]
Molecular Weight 516.3 g/mol [1] [5] [2]
Primary Target Phosphodiesterase-4 (PDE4) [1] [2]
IC50 for PDE4D3 0.5 nM [1] [2]
Reported EC50 (PDE4B1) 11.4 nM [1]
Reported EC50 (PDE4D3) 4.4 nM [1]
Primary Bioactivity Suppresses pulmonary cell infiltration (eosinophilia and neutrophilia) [1] [2]
Anti-inflammatory Effects of PDE4 Inhibition

The anti-inflammatory effects of PDE4 inhibitors like this compound provide the foundation for its impact on cell infiltration. The diagram below outlines the core signaling pathway.

oglemilast_pathway This compound Anti-inflammatory Signaling Pathway This compound This compound PDE4 PDE4 This compound->PDE4  Inhibits cAMP cAMP This compound->cAMP  Increases PDE4->cAMP  Degrades PKA PKA cAMP->PKA  Activates NFkB NFkB PKA->NFkB  Suppresses TNFa_IL6 TNFa_IL6 NFkB->TNFa_IL6  Activates CellInfiltration CellInfiltration TNFa_IL6->CellInfiltration  Promotes

PDE4 is the major cAMP-degrading enzyme in immune cells. Inhibition by this compound elevates cAMP levels, activating protein kinase A (PKA) and subsequent downstream effects, which include suppression of pro-inflammatory transcription factors like Nuclear Factor kappa B (NF-κB) [3] [4]. This suppresses the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are key drivers of leukocyte recruitment into the lungs [3]. Other PDE4 inhibitors, such as rolipram and roflumilast, have been shown to inhibit NF-κB and p38 MAPK signaling, reducing TNF-α production and thereby mitigating inflammation [3].

In Vivo Protocol: Pulmonary Cell Infiltration Assay

This protocol outlines the procedure for assessing this compound's efficacy in suppressing inflammatory cell infiltration into the lungs in a lipopolysaccharide (LPS)-challenged rodent model.

Experimental Workflow

The overall workflow for the in vivo assay is summarized in the following diagram.

infiltration_assay In Vivo Pulmonary Cell Infiltration Assay Workflow A Pre-treatment with this compound (oral gavage, e.g., 1-10 mg/kg) B Lung Challenge (intranasal/airway LPS instillation) A->B C Necropsy & Lung Harvest (16-24 hours post-challenge) B->C D Lung Tissue Processing (Digestion & Single-cell Suspension) C->D E Cell Analysis (Flow Cytometry & Differential Count) D->E

Materials and Reagents
  • Test Compound: this compound (e.g., from TargetMol, MedChemExpress). Prepare a suspension or solution in a suitable vehicle like 0.5% methylcellulose.
  • Animals: Male or female rats or mice (e.g., Sprague-Dawley rats, 6-8 weeks old).
  • Inflammatory Challenge: Lipopolysaccharide (LPS from E. coli or other serotypes).
  • Anesthetics: Ketamine/Xylazine mixture or isoflurane.
  • Perfusion Solution: Sterile 1x Phosphate Buffered Saline (PBS).
  • Lung Digestion Cocktail: Collagenase Type IV (0.5 mg/ml) or Liberase Blendzyme (2 μg/ml) and DNase I (25 units/ml) in RPMI 1640 medium [6].
  • Cell Staining: Antibodies for flow cytometry (e.g., anti-CD11b, anti-Ly6G for neutrophils, anti-Siglec-F for eosinophils), Red Blood Cell (RBC) Lysis Buffer.
Detailed Step-by-Step Procedure
  • Animal Pre-treatment: Administer this compound orally to animals via gavage. A typical ID50 value of 1.45 mg/kg has been reported in rats for blocking LPS-induced pulmonary neutrophilia [5]. Include multiple dose groups (e.g., 0.1, 1, 3, 10 mg/kg) to establish a dose-response, plus vehicle and positive control groups.
  • Inflammatory Challenge: At an appropriate time post-dosing (e.g., 1 hour), anesthetize the animals. Instill a defined dose of LPS (e.g., 5-10 μg in 50 μL PBS) intranasally or via intratracheal instillation. The control (sham) group receives PBS only.
  • Necropsy and Lung Harvest: Euthanize animals 16-24 hours post-LPS challenge. Perfuse the lungs via the right ventricle with cold PBS to remove circulating blood cells. Excise the lungs and place them in cold RPMI 1640 medium [6].
  • Lung Tissue Processing to Single-Cell Suspension:
    • Mince the lung tissue thoroughly with scissors into 1 mm³ chunks.
    • Incubate the tissue with 2-5 ml of digestion medium (Collagenase/DNase I in RPMI) at 37°C for 45 minutes with agitation (e.g., 200 rpm) [6].
    • Stop the reaction by adding 1-2 ml of heat-inactivated Fetal Bovine Serum (FBS).
    • Mechanically dissociate the tissue further by pipetting vigorously or passing it through a 10 ml syringe fitted with an 18-gauge needle 10 times.
    • Filter the resulting homogenate through a 100-μm cell strainer into a 50 ml conical tube.
    • Centrifuge the cells at 300-500 x g for 5 minutes at 4-10°C. Resuspend the pellet in PBS.
  • Red Blood Cell Lysis: Resuspend the cell pellet in 1-3 ml of RBC lysis buffer. Incubate at room temperature for 1-2 minutes. Stop the reaction by adding excess PBS with 10% FBS. Centrifuge again [6].
  • Cell Analysis and Counting:
    • Total Cell Count: Resuspend the final pellet in a known volume of PBS/BSA. Count total live cells using a hemocytometer or an automated cell counter.
    • Differential Count:
      • Flow Cytometry: Stain the cells with fluorescently-labeled antibodies. Identify neutrophils (e.g., CD11b⁺, Ly6G⁺) and eosinophils (e.g., CD11b⁺, Siglec-F⁺, Ly6G⁻). Acquire data on a flow cytometer and analyze using software like FlowJo.
      • Cytospin and Staining: Alternatively, prepare cytospin slides and stain with Diff-Quick or Hema 3 stains. Differentiate and count at least 300 cells under a light microscope (40x or 100x oil immersion) based on nuclear morphology and cytoplasmic granules.
Data Analysis and Interpretation
  • Calculate the total number of each cell type (neutrophils, eosinophils, macrophages, lymphocytes) per lung or per gram of lung tissue.
  • Express data as mean ± SEM for each treatment group (n=5-8 animals/group).
  • Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare this compound-treated groups against the vehicle-treated LPS control group. A p-value of < 0.05 is considered statistically significant.
  • The ID50 (dose causing 50% inhibition of infiltration) can be calculated from the dose-response curve.

In Vitro Protocol: Human Whole Blood Assay for TNF-α Inhibition

This supplemental in vitro protocol assesses the immunomodulatory effect of this compound relevant to its anti-infiltration activity.

Procedure Summary
  • Blood Collection: Collect fresh human peripheral blood from healthy volunteers into heparinized or lithium heparin tubes.
  • Compound Incubation: Dilute this compound in DMSO and further in culture medium. Add the dilutions to whole blood in a 96-well plate. Include a vehicle control and a reference PDE4 inhibitor control.
  • Stimulation: Stimulate the blood with LPS (e.g., 100 ng/ml - 1 μg/ml) to induce TNF-α production.
  • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
  • Plasma Collection: Centrifuge the plate to collect the plasma supernatant.
  • TNF-α Quantification: Measure TNF-α levels in the plasma using a commercial ELISA kit, following the manufacturer's instructions.
Data Interpretation
  • This compound has been reported to inhibit LPS-induced TNF-α production in human whole blood with an IC50 of 190 nM [5].
  • This assay provides a direct measure of the compound's potency in a human-relevant system and correlates with its ability to suppress systemic and local inflammatory responses that drive cell infiltration.

Expected Results and Summary

Table 2: Summary of expected results from this compound assays.

Assay Type Reported this compound Activity Key Metric
Enzyme Inhibition Potent inhibition of PDE4 IC50 = 0.5 nM (PDE4D3) [1] [2]
In Vitro Whole Blood Inhibition of TNF-α production IC50 = 190 nM [5]
In Vivo Rat Model Inhibition of LPS-induced pulmonary neutrophilia ID50 = 1.45 mg/kg (oral) [5]
Emetic Potential Improved side-effect profile No emesis in ferrets at 100 mg/kg [5]

References

Oglemilast eosinophilia and neutrophilia suppression methods

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: The PDE4 Inhibition Pathway

The following diagram illustrates the core mechanism by which Oglemilast suppresses inflammation, centered on the elevation of cAMP levels within immune cells.

G Start Inflammatory Stimulus PDE4 PDE4 Enzyme Start->PDE4 Activates cAMP cAMP Hydrolysis PDE4->cAMP Catalyzes Downstream Downstream Effects cAMP->Downstream Prevents Outcome Suppressed Inflammation Downstream->Outcome Reduces: • Cell Activation • Cytokine Production • Cell Infiltration This compound This compound (PDE4 Inhibitor) This compound->PDE4 Inhibits

Figure 1. this compound suppresses inflammation by inhibiting PDE4 to increase cAMP.

PDE4 is the primary enzyme responsible for degrading cAMP in inflammatory cells [1] [2]. Elevated cAMP levels mediate a network of anti-inflammatory and immunomodulatory responses, ultimately leading to reduced activation and tissue infiltration of key immune cells like neutrophils and eosinophils [1] [2].

Quantitative Inhibitory Profile

The high potency of this compound is demonstrated by its half-maximal inhibitory concentration (IC₅₀) values against different PDE4 enzyme subtypes, as shown in the table below.

Table 1: In Vitro Inhibitory Potency (IC₅₀) of this compound [3] [4] [5]

PDE4 Isoform Reported IC₅₀ Value
PDE4D3 0.5 nM
PDE4B1 11.4 nM

The sub-nanomolar potency against the PDE4D3 subtype suggests that this compound's therapeutic effects may be particularly mediated through the inhibition of this variant [3].

Evidence from Preclinical Models

In vivo studies provide direct evidence for this compound's efficacy. The compound has been shown to suppress pulmonary cell infiltration, including eosinophilia and neutrophilia, in animal models [3] [4] [5]. This indicates that the anti-inflammatory mechanism observed at the cellular level functionally translates to a reduction of pathological immune cell accumulation in lung tissue.

Application Notes & Experimental Protocols

In Vitro PDE4 Inhibition Assay

This protocol is used to determine the IC₅₀ of this compound against specific PDE4 isoforms [3] [5].

  • Objective: To quantify the potency of this compound in inhibiting the activity of recombinant human PDE4 enzymes.
  • Key Reagents: Recombinant PDE4B1 and PDE4D3 enzymes, this compound (prepared in DMSO), cAMP substrate, scintillation proximity beads (if using a radioactive assay) or a colorimetric/fluorometric cAMP detection kit.
  • Procedure:
    • Reaction Setup: Incubate the PDE4 enzyme with a range of concentrations of this compound (e.g., from 0.1 nM to 100 nM) for a pre-incubation period.
    • Substrate Addition: Initiate the reaction by adding a fixed concentration of cAMP.
    • Reaction Termination: Stop the reaction after a set time (e.g., 60 minutes) by heat inactivation or a stopping reagent.
    • Product Detection: Quantify the amount of hydrolyzed product (AMP) using an appropriate method. Radioactive assays use [³H]-cAMP and scintillation counting, while non-radioactive kits often use antibodies or enzymes for detection.
    • Data Analysis: Calculate the percentage of inhibition for each this compound concentration. Plot the dose-response curve and calculate the IC₅₀ value using non-linear regression analysis.
In Vivo Model of Pulmonary Inflammation

This protocol assesses the efficacy of this compound in suppressing eosinophil and neutrophil infiltration into the lungs [3] [4] [5].

  • Objective: To evaluate the anti-inflammatory effect of orally administered this compound in an animal model of inflammatory airway disease.
  • Key Reagents: this compound (formulated for oral gavage), appropriate vehicle control, challenge agent (e.g., allergen for eosinophilic inflammation or LPS for neutrophilic inflammation), bronchoalveolar lavage (BAL) collection materials.
  • Procedure:
    • Animal Pretreatment: Administer this compound or vehicle to groups of animals (e.g., mice or rats) via oral gavage.
    • Disease Induction: After a predetermined time (e.g., 1 hour post-dose), challenge the animals with an inflammatory agent via intranasal or intratracheal instigation.
    • Necropsy and Sample Collection: At the peak of inflammation (e.g., 24-48 hours post-challenge), euthanize the animals.
    • BAL Fluid Analysis: Perform BAL to collect cells from the airway lumen.
    • Cell Counting and Differentiation: Centrifuge the BAL fluid and re-suspend the cell pellet. Perform total cell counts using a hemocytometer. Prepare cytospin slides and use staining (e.g., Diff-Quick) for differential cell count (eosinophils, neutrophils, macrophages, lymphocytes) under a light microscope.
    • Data Analysis: Compare the total and differential cell counts in the this compound-treated group against the vehicle-treated control group. Statistical significance is typically determined using a t-test or ANOVA.

Detailed Signaling Pathway and Experimental Workflow

The following diagram integrates the molecular mechanism with a typical in vivo experimental workflow to provide a comprehensive overview from cellular action to efficacy readout.

G cluster_moa Molecular Mechanism cluster_exp In Vivo Experimental Workflow This compound This compound PDE4 PDE4 Enzyme This compound->PDE4 Inhibits cAMP ↑ Intracellular cAMP PDE4->cAMP Prevents degradation of PKA PKA Activation cAMP->PKA Effects Anti-Inflammatory Effects PKA->Effects Induces: • Inhibits cell activation & chemotaxis • Reduces pro-inflammatory  cytokine release (e.g., TNF-α) • Promotes anti-inflammatory mediators Step1 1. Oral Administration (this compound or Vehicle) Effects->Step1 Leads to experimental assessment of Step2 2. Inflammatory Challenge (e.g., Allergen, LPS) Step1->Step2 Step3 3. Sample Collection (Bronchoalveolar Lavage) Step2->Step3 Step4 4. Analysis & Readout (Differential Cell Count) Step3->Step4 Readout Outcome: Reduced Eosinophils & Neutrophils Step4->Readout

Figure 2. Integrated view of this compound's mechanism and in vivo testing.

Research Implications and Future Directions

This compound represents the ongoing pursuit of PDE4 inhibitors with an improved therapeutic index. Its high potency and oral activity make it a valuable candidate for treating inflammatory airway diseases like COPD and asthma [3] [1]. Future research may focus on optimizing the compound's selectivity for specific PDE4 subtypes (e.g., PDE4B over PDE4D) to enhance efficacy while minimizing side effects commonly associated with this drug class, such as nausea and emesis [1] [2].

References

Oglemilast stock solution preparation in DMSO

Author: Smolecule Technical Support Team. Date: February 2026

Oglemilast Data Summary

Property Value / Description Source
CAS Number 778576-62-8 [1] [2] [3]
Molecular Formula C₂₀H₁₃Cl₂F₂N₃O₅S [1] [2] [4]
Molecular Weight 516.30 g/mol [1] [2] [3]
Purity ≥98% - 99.97% [1] [2] [5]
Appearance Light yellow to khaki solid powder [1] [2]
Solubility in DMSO ~4 mg/mL (~7.75 mM) [1] [2] [3]

Protocol: this compound Stock Solution Preparation in DMSO

This protocol outlines the procedure for preparing a 10 mM this compound stock solution in DMSO, based on supplier-recommended practices [1] [2].

Materials and Equipment
  • Compound: this compound (GRC 3886) powder
  • Solvent: Anhydrous DMSO (freshly opened is recommended [1])
  • Equipment: Analytical balance, ultrasonic cleaner (or bath), vortex mixer, Class A volumetric flasks or microtubes
Calculation and Weighing
  • To prepare 1 mL of a 10 mM stock solution:
    • Mass required = (Desired volume in L) × (Desired concentration in M) × (Molecular weight in g/mol)
    • Mass = 0.001 L × 0.01 mol/L × 516.30 g/mol = 5.163 mg
  • Accurately weigh out 5.16 mg of this compound powder and transfer it to a 1 mL volumetric flask or a sterile microtube.
Dissolution
  • Add 1 mL of anhydrous DMSO directly to the container with the weighed powder.
  • Vortex the mixture vigorously for 1-2 minutes to ensure the powder is fully suspended and wet.
  • Sonicate the solution for 5-10 minutes. Sonication, using either a bath or probe, is explicitly recommended to aid dissolution [2] [3].
  • Visually inspect the solution. It should be clear and may have a light yellow color. If any undissolved particles remain, continue sonication in short bursts until the solution is clear.
Aliquoting and Storage
  • Once fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) to minimize freeze-thaw cycles and contact with atmospheric moisture.
  • Store the aliquots at -20°C for short-term use (approximately one month) or at -80°C for long-term storage (six months to one year) [1] [2].
  • Clearly label all containers with the compound name, concentration, date of preparation, and your initials.

Critical Experimental Considerations

  • Hygroscopic DMSO: Hygroscopic DMSO can absorb water from the atmosphere, which may affect the solubility of this compound and lead to compound precipitation or degradation over time. Always use a freshly opened bottle of high-quality, anhydrous DMSO for stock solution preparation and keep it tightly sealed [1].
  • Solubility Limit: The typical solubility of this compound in DMSO is reported to be approximately 4 mg/mL (~7.75 mM). Attempting to prepare a stock solution at or near this saturation point (e.g., 10 mM) increases the risk of precipitation, especially if the DMSO is not perfectly anhydrous. If precipitation is observed, gently warm the solution to 25-37°C and vortex to re-dissolve.
  • For Research Use Only: This product is intended for research purposes only and is not for human or veterinary use [1] [2].
  • Stability: While the powder is stable at ambient temperature for short periods during shipping, the stock solution in DMSO is less stable. Adhere to the recommended storage conditions and avoid repeated freeze-thaw cycles to maintain stability.

Workflow for Stock Solution Preparation and Use

The following diagram summarizes the entire process from preparation to application in cell-based assays, highlighting key quality control checkpoints.

Start Start: Plan Experiment P1 Weigh 5.163 mg this compound for 1 mL of 10 mM stock Start->P1 P2 Add 1 mL Anhydrous DMSO P1->P2 P3 Vortex & Sonicate until solution is clear P2->P3 QC1 QC Check: Clear Solution? (No precipitate) P3->QC1 QC1->P3 No P4 Aliquot into single-use vials QC1->P4 Yes P5 Label and Store at -20°C or -80°C P4->P5 App Use: Dilute into cell culture media or buffer for assay P5->App End Assay Complete App->End

References

Oglemilast animal model inflammatory airway disease

Author: Smolecule Technical Support Team. Date: February 2026

Oglemilast and PDE4 Inhibition in Airway Disease

This compound is a phosphodiesterase-4 (PDE4) inhibitor that was investigated in clinical trials for inflammatory diseases [1]. PDE4 enzymes break down cyclic AMP (cAMP), a key second messenger that regulates inflammation [2]. Inhibiting PDE4 increases intracellular cAMP levels, leading to downstream effects that suppress the production of various inflammatory cytokines [1] [3].

Research suggests that targeting the PDE4B subtype may be particularly relevant for inflammatory diseases, as it is a major cAMP-metabolizing enzyme in inflammatory cells and its inhibition is associated with fewer side effects compared to other subtypes like PDE4D [1] [3]. The table below summarizes the role of PDE4 and the rationale for its inhibition.

Aspect Description Therapeutic Rationale for Inhibition
Primary Function Hydrolyzes cyclic AMP (cAMP) to AMP [2]. Increases intracellular cAMP levels [2].
Key Subtype PDE4B [1] [3]. Lower potential for side effects compared to PDE4D; major metabolizer in inflammatory cells [1] [3].
Role in Inflammation Regulates production of pro-inflammatory cytokines (e.g., TNF-α, ILs); linked to NF-κB signaling [1] [3]. Suppresses inflammatory cytokine production; modulates immune cell function (e.g., macrophages, T-cells) [1] [3].
Associated Inflammatory Mediators NF-κB, TNF-α, IL-23, IL-17, IL-6, IL-12 [1]. Broader anti-inflammatory effect across multiple pathways [1].

Animal Models for PDE4 Inhibitor Research

Although specific this compound model data was not found, established animal models for evaluating PDE4 inhibitors in airway disease are documented. The following table compares two common allergen-induced models.

Model Characteristic House Dust Mite (HDM) Model Ovalbumin (OVA) Model
Allergen Type Natural, complex mixture of allergenic proteins (e.g., Der p 1, Der p 2) [4]. Purified, conventional food-derived model antigen [4].
Clinical Relevance High; mimics human aeroallergen exposure and key pathologies like epithelial barrier disruption [4] [5]. Low; not a relevant human aeroallergen [4].
Sensitization Requirement Can sensitize animals through airway exposure without adjuvants [4]. Requires adjuvants (e.g., Alum) for effective sensitization [4].
Inflammation Profile Robust eosinophilic inflammation and Th2 immune response (elevated IL-4, IL-5, IL-13) [4] [5]. Typically induces milder eosinophilic inflammation; may require repeated challenges for robust response [4].
Key Readouts Lung eosinophil count in BALF, serum IgE, airway hyperresponsiveness (AHR), mucus hypersecretion [4] [5]. Lung eosinophil count in BALF, serum IgE, histopathology of lung tissue [4].

Other models mentioned in the search results include a shrimp tropomyosin (ST) model, which can induce a potent Th2 response similar to HDM [4], and a papain and tobacco smoke co-exposure model used to study complex conditions like asthma-COPD overlap (ACO) [6].

Proposed Experimental Workflow

Based on the general principles from the search results, the diagram below outlines a potential workflow for evaluating a compound like this compound in an animal model of allergic airway inflammation.

workflow Start Study Start (Day 0) Sensitization Systemic Sensitization (e.g., i.p. injection of allergen + adjuvant like Alum) Start->Sensitization e.g., Days 0, 7, 14 Rest Rest Period Sensitization->Rest e.g., Day 15-20 Dosing Compound Administration (e.g., oral gavage of this compound) Rest->Dosing e.g., Day 21-26 Challenge Airway Challenge (e.g., intranasal or intratracheal exposure to allergen) Dosing->Challenge e.g., Pre- or post-challenge Harvest Terminal Harvest & Analysis Challenge->Harvest e.g., 24-48h after last challenge

Key Methodological Considerations

When designing a study based on the workflow above, here are critical parameters and endpoints to consider, derived from the analyzed models [4] [5].

  • Animals: Female C57BL/6J mice (6-8 weeks old) are commonly used [4].
  • Sensitization: Typically performed via intraperitoneal (i.p.) injection, often with an adjuvant like Al(OH)₃ to enhance the immune response [4]. The HDM model may also allow for sensitization via the airway without an adjuvant [4].
  • Challenge: The allergen is delivered directly to the airways via intranasal (i.n.) or intratracheal (i.t.) instillation under anesthesia [4]. The number of challenges can vary from a single exposure to multiple days to adjust the inflammation severity [4].
  • Dosing: The test compound (e.g., this compound) can be administered orally (e.g., by gavage) or via other routes. Dosing typically occurs during the challenge period to assess therapeutic effect.
  • Endpoint Measurements:
    • Bronchoalveolar Lavage (BAL) Fluid: Analyze for total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) to quantify airway inflammation [4] [5].
    • Serum Immunoglobulins: Measure total IgE and allergen-specific IgE/IgG1 levels as markers of the systemic allergic response [4] [5].
    • Cytokine/Chemokine Profiling: Quantify mRNA or protein levels of key mediators (e.g., IL-4, IL-5, IL-13, CCL11/eotaxin) in lung tissue or BALF via qRT-PCR or ELISA [4].
    • Lung Histopathology: Assess tissue sections stained with H&E for inflammatory infiltration and PAS for goblet cell hyperplasia and mucus production [4] [5].
    • Airway Hyperresponsiveness (AHR): Measure lung function parameters (e.g., enhanced pause - Penh, or airway resistance - RI) in response to increasing doses of methacholine [5].

Future Research Directions

To build upon this foundation, you might consider investigating the following, which were highlighted in the search results as active areas of research:

  • Multi-Target Strategies: Explore combinations of PDE4 inhibition with other targets, such as prolyl hydroxylase domain enzymes (PHD1/2), to simultaneously address inflammation and epithelial barrier repair, a promising strategy for complex diseases like IBD that could be relevant for severe airway inflammation [1].
  • Humanized Mouse Models: Utilizing models that incorporate human genes or immune cells could improve the translational relevance of preclinical findings for human asthma and COPD [7].
  • Trained Immunity-Based Vaccines (TIbV): Investigate how bacterial preparations like MV130 can reprogram the innate immune system to protect against allergic airway inflammation, potentially revealing new mechanisms that could synergize with pharmacological PDE4 inhibition [5].

Protocol Summary and Disclaimer

This document synthesizes a protocol for evaluating a PDE4 inhibitor like this compound by integrating established methodologies from recent scientific literature on allergic airway disease models. The core approach involves sensitizing and challenging mice with a clinically relevant allergen like HDM, administering the compound, and analyzing inflammation through cellular, molecular, and functional readouts.

Important Disclaimer: This is a generalized framework for research purposes only. Specific details such as the exact dosage, formulation, and dosing schedule for this compound were not found in the search results and must be determined from primary literature or through empirical optimization. All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC) and follow national and institutional guidelines for the humane care and use of laboratory animals.

References

phosphodiesterase-4 inhibitor experimental protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PDE4 as a Therapeutic Target

Phosphodiesterase-4 (PDE4) is a critical intracellular enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), thereby regulating numerous cellular signaling pathways [1] [2]. As the largest of the 11 PDE families, PDE4 comprises four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D) with approximately 25 different isoforms generated through alternative splicing [1] [3]. The distribution of these subtypes varies significantly across tissues: PDE4A is highly expressed in the brain and specific peripheral tissues, PDE4B is predominant in immune cells and brain, PDE4C shows minimal expression across tissues, and PDE4D is highest in bladder, muscle, and cardiovascular tissues [4].

The therapeutic interest in PDE4 inhibitors stems from their ability to elevate intracellular cAMP levels, which subsequently modulates immune cell functions, reduces pro-inflammatory cytokine production, and enhances anti-inflammatory mediators [3] [2]. This mechanism has proven valuable across multiple therapeutic areas, with approved PDE4 inhibitors including roflumilast for COPD, apremilast for psoriatic arthritis, and crisaborole for atopic dermatitis [4] [2]. Current research focuses on developing subtype-selective inhibitors to enhance efficacy while minimizing side effects, particularly targeting PDE4B for inflammation and avoiding PDE4D to reduce emetic responses [5] [6] [3].

PDE4 Experimental Workflow

The diagram below outlines a comprehensive workflow for PDE4 inhibitor screening and characterization:

PDE4_Workflow Start PDE4 Inhibitor Discovery VS Virtual Screening (Pharmacophore modeling, molecular docking) Start->VS HTS High-Throughput Screening VS->HTS Biochem Biochemical Assays (Enzyme inhibition, IC50 determination) Confirm Hit Confirmation Biochem->Confirm CellBased Cell-Based Assays (Cellular activity, permeability) LeadOpt Lead Optimization CellBased->LeadOpt ADMET ADMET Profiling (PK/PD, toxicity) MD Molecular Dynamics (Binding stability, selectivity) ADMET->MD Preclinical Preclinical Evaluation MD->Preclinical HTS->Biochem Confirm->CellBased LeadOpt->ADMET

Detailed Experimental Protocols

Computational Screening Protocols
1.1. Pharmacophore-Based Virtual Screening

Purpose: To identify potential PDE4 inhibitors from large chemical libraries using structure-based pharmacophore models [7] [5].

Procedure:

  • Protein Preparation: Obtain crystal structure of PDE4 (e.g., PDB ID: 7W4X) from Protein Data Bank. Prepare the structure using molecular modeling software (e.g., Maestro) through preprocessing, optimization, and energy minimization with OPLS2005 forcefield [7].
  • Pharmacophore Generation: Develop receptor cavity-based pharmacophore model using Phase tool. Select binding pocket residues manually to define chemical features critical for PDE4 inhibition [7].
  • Compound Library Preparation: Retrieve chemical database (e.g., ChemDiv Diversity Library, Maybridge, SPECS). Generate up to 20 conformers per compound using Epik at physiological pH. Remove high-energy tautomers [7] [5].
  • Virtual Screening: Screen compound library against pharmacophore hypothesis. Apply phase score threshold (typically >1.5) based on RMSD site matching, volume score, and vector alignments [7].

Validation: Use known PDE4 inhibitors (e.g., rolipram, roflumilast) as positive controls to validate screening performance.

1.2. Molecular Docking Studies

Purpose: To predict binding modes and affinities of virtual screening hits [7] [5].

Procedure:

  • Grid Generation: Define active site using coordinates from crystal structure (e.g., X=24.03, Y=2.80, Z=-25.75 for PDE4) [7].
  • Ligand Preparation: Process screened hits using LigPrep tool to generate 3D structures with proper ionization states [7].
  • Docking Protocol: Perform docking using Glide SP or XP modules. Apply standard precision (SP) for initial screening and extra precision (XP) for selectivity analysis between PDE4 subtypes [7] [5].
  • Binding Analysis: Evaluate binding poses, key interactions with catalytic residues (e.g., metal interactions, hydrogen bonds, hydrophobic contacts), and docking scores [5].
Biochemical Assay Protocols
2.1. Enzyme Inhibition Assay (IMAP Format)

Purpose: To determine inhibitory potency (IC₅₀) of compounds against purified PDE4 enzyme [8].

Procedure:

  • Reaction Setup: Dispense 2 μL/well of PDE4 enzyme mixture (0.05 ng/μL enzyme in 10 mM Tris pH 7.2, 10 mM MgCl₂, 1 mM DTT, 0.05% NaN₃, 0.15% BSA) into 1536-well black solid bottom plates [8].
  • Compound Addition: Transfer 23 nL/well of test compounds in DMSO using pintool station. Include controls (DMSO for basal activity, known inhibitors for maximal inhibition) [8].
  • Substrate Addition: Add 2 μL/well of 200 nM cAMP substrate. Centrifuge plates at 1000 rpm for 15 seconds [8].
  • Incubation: Incubate for 40 minutes at room temperature to allow enzymatic reaction.
  • Detection: Add 4 μL/well of IMAP detection reagent. Incubate for 1 hour at room temperature [8].
  • Measurement: Read fluorescence polarization using compatible plate reader (e.g., ViewLux) with excitation 480 nm and emission 540 nm [8].

Data Analysis: Calculate % inhibition relative to controls. Determine IC₅₀ values using nonlinear regression of concentration-response data.

2.2. Alternative Biochemical Assay (Scintillation Proximity Format)

Purpose: High-throughput screening of compound libraries using scintillation proximity assay (SPA) [9].

Procedure:

  • Prepare reaction mixture containing purified PDE4 catalytic domain, ³H-cAMP substrate, and test compounds in 384-well plates.
  • Incubate for 60 minutes at room temperature.
  • Stop reaction and bind to SPA beads.
  • Measure radioactivity using scintillation counter.
  • Identify hits showing >50% inhibition at screening concentration.
Cell-Based Assay Protocols
3.1. cAMP Sensing Assay Using CNG Channel

Purpose: To evaluate cellular activity and membrane permeability of PDE4 inhibitors in a physiological context [8].

Procedure:

  • Cell Line Maintenance: Culture TSHR-CNG-HEK293 cells (co-expressing thyroid stimulating hormone receptor and cyclic nucleotide-gated cation channel) in DMEM with 10% FBS, 250 μg/mL Geneticin, 1 μg/mL Puromycin at 37°C, 5% CO₂ [8].
  • Cell Plating: Dispense 1000 cells/well in black, clear-bottom, tissue culture-treated 1536-well plates in 3 μL assay medium (DMEM, 2% FBS, penicillin/streptomycin). Incubate 24 hours at 37°C with 5% CO₂ [8].
  • Dye Loading: Add 3 μL/well of 1× membrane potential dye. Incubate for 1 hour at room temperature protected from light [8].
  • Compound Treatment: Transfer 23 nL/well of test compounds in DMSO using pintool station. Include reference PDE4 inhibitors (e.g., RO20-1724) as controls [8].
  • Incubation and Measurement: Incubate for 30 minutes at room temperature. Measure fluorescence using plate reader (e.g., Envision) with excitation 535(±20) nm and emission 590(±20) nm [8].

Mechanism: PDE4 inhibition increases intracellular cAMP, which opens co-expressed CNG channels, causing cation influx and membrane depolarization detected by the membrane potential-sensitive dye [8].

3.2. Cytokine Profiling in Immune Cells

Purpose: To assess functional consequences of PDE4 inhibition on inflammatory responses.

Procedure:

  • Isolate human peripheral blood mononuclear cells (PBMCs) or specific immune cell populations.
  • Pre-treat cells with PDE4 inhibitors for 1 hour.
  • Stimulate with LPS (10-100 ng/mL) or other relevant activators.
  • Incubate for 18-24 hours at 37°C, 5% CO₂.
  • Collect supernatants and measure cytokine levels (TNF-α, IL-6, IL-17, etc.) using ELISA or multiplex assays.
  • Analyze dose-dependent inhibition of pro-inflammatory cytokines.
Selectivity and Binding Characterization Protocols
4.1. Molecular Dynamics Simulations

Purpose: To evaluate binding stability and selectivity of PDE4 inhibitors, particularly for subtype-selective compounds [7] [5].

Procedure:

  • System Preparation: Solvate protein-ligand complexes in TIP3P water model in a periodic box with 10 Å padding. Add 0.15 M NaCl to mimic physiological conditions [7].
  • Minimization and Equilibration: Perform energy minimization using OPLS_2005 force field. Conduct relaxation phase before production simulation [7].
  • Production Simulation: Run 100 ns MD simulations using Desmond or similar software at 300 K and 1 atm pressure (NPT ensemble). Save trajectories at 40 ps intervals [7] [5].
  • Analysis: Calculate RMSD, RMSF, protein-ligand contacts, and binding free energies using MM-GBSA approaches [7].
4.2. Binding Free Energy Calculations

Purpose: To quantitatively estimate binding affinities of PDE4 inhibitors [7].

Procedure:

  • Extract snapshots from equilibrated MD trajectories.
  • Calculate binding free energies (ΔGbind) using Prime-MMGBSA module with VSGB solvation model and OPLS_2005 force field.
  • Compare binding energies between PDE4 subtypes to assess selectivity.

Key Experimental Parameters and Conditions

Table 1: Biochemical Assay Conditions for PDE4 Inhibition Studies

Parameter IMAP Format [8] SPA Format [9] Cell-Based [8]
Enzyme Concentration 0.05 ng/μL Not specified Endogenous (cell-based)
Substrate Concentration 200 nM cAMP ³H-cAMP (specific activity not provided) Endogenous production
Buffer Composition 10 mM Tris pH 7.2, 10 mM MgCl₂, 1 mM DTT, 0.05% NaN₃, 0.15% BSA Not specified DMEM + 2% FBS
Incubation Time 40 minutes 60 minutes 30 minutes post-compound
Detection Method Fluorescence polarization Scintillation counting Fluorescence (membrane potential)
Throughput 1536-well format 384-well format 1536-well format

Table 2: Key Parameters for Computational PDE4 Studies

Parameter Virtual Screening [7] Molecular Docking [7] MD Simulations [7]
Software Phase, Epik Glide, Maestro Desmond
Force Field N/A OPLS2005 OPLS_2005
Grid Coordinates N/A X=24.03, Y=2.80, Z=-25.75 N/A
Simulation Time N/A N/A 100 ns
Solvation Model N/A N/A TIP3P
Temperature/Pressure N/A N/A 300 K, 1 atm

cAMP Signaling Pathway and PDE4 Inhibition Mechanism

The diagram below illustrates the molecular mechanism of PDE4 in cAMP signaling and the effects of its inhibition:

PDE4_Signaling GPCR GPCR Activation (e.g., β-adrenergic) AC Adenylyl Cyclase (AC) GPCR->AC cAMP cAMP Production AC->cAMP PKA PKA Activation cAMP->PKA PDE4 PDE4 Enzyme cAMP->PDE4 degradation PDE4_Inhib PDE4 Inhibitor cAMP->PDE4_Inhib increased levels CREB CREB Phosphorylation PKA->CREB AntiInflam Anti-inflammatory Gene Expression CREB->AntiInflam AMP 5'-AMP PDE4->AMP PDE4_Inhib->PDE4 inhibits

Troubleshooting and Optimization Guidelines

  • Low Signal in Cell-Based Assays: Ensure proper cell viability and expression of CNG channel. Optimize cell density and dye loading conditions. Validate system with known PDE4 inhibitors like RO20-1724 [8].

  • High Variability in Biochemical Assays: Freshly prepare cAMP substrate solutions. Ensure consistent enzyme handling and avoid repeated freeze-thaw cycles. Include robust positive and negative controls in each plate [8].

  • Poor Correlation Between Biochemical and Cellular Activity: Assess compound permeability using parallel artificial membrane permeability assays. Consider prodrug strategies or formulation approaches for compounds with good target affinity but poor cellular penetration [8].

  • Lack of Selectivity Between PDE4 Subtypes: Focus on regions of structural difference between subtypes. Utilize molecular dynamics to understand binding stability differences. Consider allosteric inhibitors for improved selectivity profiles [5] [6].

  • Crystallization Challenges for Structure-Based Design: Optimize protein construct design (often catalytic domain only). Include bound inhibitors to stabilize conformation. Consider co-crystallization with optimized inhibitors like those described in recent structural studies [9].

Emerging Applications and Future Directions

Recent research has expanded the potential applications of PDE4 inhibitors beyond traditional inflammatory diseases. Selective PDE4B inhibitors are showing promise in ischemic stroke models, where prophylactic administration significantly reduced lesion size and neutrophil infiltration, suggesting potential for patients at risk of recurrent stroke [10]. In neurodegenerative disorders, brain-penetrating PDE4 inhibitors like zatolmilast are being investigated as cognitive enhancers and for their neuroprotective effects [3].

The development of PDE4B/D-selective inhibitors represents the next generation of therapeutics, with compounds like nerandomilast, zatolmilast, orismilast, and PF-07038124 currently in late-stage clinical trials [3]. These selective inhibitors target the short isoforms PDE4B2 and PDE4D1/D2, which are critically upregulated in activated immune cells, potentially offering enhanced efficacy with reduced side effects compared to pan-PDE4 inhibitors [3].

References

Oglemilast cell culture treatment concentration

Author: Smolecule Technical Support Team. Date: February 2026

Oglemilast Treatment Concentration Data

The table below summarizes the key biochemical and cellular activity data for this compound, which should serve as a starting point for determining your treatment concentrations.

Assay Type Description / Cell Line Reported Value (IC₅₀ / EC₅₀) Citations
Biochemical Assay PDE4D3 Enzyme Inhibition IC₅₀ = 0.5 nM [1] [2]
Biochemical Assay PDE4 Enzyme Inhibition (Overall) IC₅₀ = 1.4 nM [3]
Biochemical Assay PDE4B Enzyme Inhibition IC₅₀ = 2.5 nM [3]
Biochemical Assay PDE4D Enzyme Inhibition IC₅₀ = 1.7 nM [3]
Cell-Based Assay PDE4B1 Reporter Cell Line EC₅₀ = 11.4 nM [1] [2]
Cell-Based Assay PDE4D3 Reporter Cell Line EC₅₀ = 4.4 nM [1] [2]
Cell-Based Assay Human Whole Blood (LPS-induced TNFα inhibition) IC₅₀ = 190 nM [3]

Experimental Protocol for Cell Treatment

Here is a detailed protocol for preparing this compound stock solutions and applying them to cell cultures.

Preparation of Stock Solution
  • Solubility: this compound is soluble in DMSO at at least 4 mg/mL (approximately 7.75 mM) [1] [3].
  • Procedure:
    • Weigh the desired amount of this compound powder.
    • Dissolve it in pure, sterile DMSO to create a concentrated stock solution (e.g., 10 mM).
    • Sonication is recommended to ensure complete dissolution [1].
    • Once dissolved, aliquot the stock solution to avoid repeated freeze-thaw cycles.
  • Storage: Store aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month) [1] [2].
Dosing of Cell Cultures
  • Intermediate Dilution: Before adding to cells, dilute the stock solution in your cell culture medium. The final concentration of DMSO in the culture should typically not exceed 0.1% to avoid cytotoxicity.
  • Treatment Concentration: Based on the data in the table above, a logical starting concentration range for in vitro experiments is 1 nM to 1000 nM.
    • For initial phenotypic experiments (e.g., anti-inflammatory effects), begin testing in the ~10-500 nM range [1] [3].
    • A vehicle control containing the same concentration of DMSO (e.g., 0.1%) must be included in every experiment.
  • Pre-treatment: In inflammation models, a common approach is to pre-treat cells with this compound for 30 minutes to 2 hours before applying an inflammatory stimulus (e.g., LPS).

Mechanism of Action and Experimental Workflow

Understanding this compound's mechanism will help you design and interpret your experiments effectively. The following diagram illustrates its action and a typical experimental workflow.

G start Start: Inflammatory Stimulus step1 PDE4 converts cAMP to AMP start->step1 step2 This compound inhibits PDE4 step1->step2 step3 cAMP levels increase step2->step3 step4 PKA and CREB are activated step3->step4 step5 NF-κB pathway is suppressed step3->step5 invisible1 step4->invisible1 invisible2 step5->invisible2 end Outcome: Reduced production of pro-inflammatory cytokines (TNFα, IL-6) invisible1->end invisible2->end

Critical Considerations for Your Experiment

  • Cell Type Variability: The effective concentration is highly dependent on your specific cell type, its expression levels of PDE4 isoforms (PDE4A, B, C, D), and the assay readout [4] [5]. The EC₅₀ can vary by an order of magnitude between different reporter cell lines, as shown in the data table.
  • Dose-Response is Essential: The concentrations provided are starting points. You must perform a dose-response curve for your specific model to accurately determine the optimal and effective concentration.
  • Solvent Control is Non-Negotiable: The critical importance of including a DMSO vehicle control, prepared in parallel without the drug, cannot be overstated.

References

Frequently Asked Questions: Solubility Basics & Challenges

Author: Smolecule Technical Support Team. Date: February 2026

  • Q1: What is the difference between 'solubility' and 'dissolution'?

    • A: Solubility is a thermodynamic property, defined as the maximum concentration of a solute that can dissolve in a solvent at equilibrium under specific temperature and pressure conditions [1]. Dissolution is a kinetic process describing the rate at which a solute dissolves in a solvent to form a solution [1]. For oral drugs, dissolution must occur before absorption can happen.
  • Q2: Why is poor aqueous solubility a major problem in drug development?

    • A: Poorly water-soluble drugs face significant challenges in achieving sufficient absorption in the gastrointestinal tract, leading to low and variable bioavailability [1]. It is estimated that up to 40% of commercialized products and 70–90% of drug candidates in the development stage are poorly soluble, making this a primary hurdle in bringing new drugs to market [1].
  • Q3: How are drugs classified based on solubility?

    • A: The Biopharmaceutical Classification System (BCS) categorizes drug substances into four classes based on their aqueous solubility and intestinal permeability [1]. Poorly soluble drugs fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) [1].

    | BCS Class | Solubility | Permeability | Example Drug Molecules | | :--- | :--- | :--- | :--- | | Class I | High | High | Mefloquine HCl, Quinine sulfate [1] | | Class II | Low | High | Ibuprofen, Nifedipine, Carbamazepine [1] | | Class III | High | Low | Amoxicillin, Fluconazole [1] | | Class IV | Low | Low | Acetazolamide, Doxycycline [1] |

  • Q4: What key factors affect a drug's solubility?

    • A: Several physical and chemical factors influence solubility [1]. | Factor | Impact on Solubility | | :--- | :--- | | Particle Size | Reducing particle size increases surface area, which can enhance dissolution and apparent solubility [1]. | | Temperature | Solubility typically increases with temperature if the dissolution process is endothermic [1]. | | Crystal Form | Amorphous forms possess higher kinetic energy and solubility compared to their crystalline counterparts [2]. | | pH of Medium | For ionizable compounds, solubility depends on the pH of the medium and the drug's pKa. | | Nature of Solvent | The chemical properties of both the solute and solvent drastically affect solubility [1]. |

Troubleshooting Guide: Common Solubility Issues & Solutions

The following table summarizes common challenges and strategies derived from general principles of handling poorly soluble drugs.

Problem/Symptom Possible Root Cause Recommended Solution & Strategies

| Low Apparent Solubility | High crystal lattice energy; hydrophobic molecular structure. | - Chemical Modification: Investigate salt formation or create co-crystals [1].

  • Physical Modification: Reduce particle size via micronization or nanosuspension [1].
  • Formulation Approach: Use cosolvents (e.g., PEG-400) [3], surfactants, or cyclodextrin complexation [1]. | | Poor Dissolution Rate | Low surface area or poor wettability. | - Particle Size Reduction: Use techniques like co-milling with excipients (e.g., crospovidone) to enhance solubilization [3].
  • Solid Dispersions: Develop amorphous solid dispersions (ASDs) using polymers to increase dissolution rate and achieve supersaturation [1] [2]. | | Precipitation from Solution | Metastable supersaturation is achieved but not maintained. | - Precipitation Inhibitors: Incorporate polymers (e.g., HPMC, PVP) into ASDs to inhibit crystallization and stabilize the supersaturated state [2]. | | In-vitro / In-vivo Correlation Failure | Non-biorelevant dissolution methods; failure to account for supersaturation. | - Biorelevant Media: Use dissolution media that mimic intestinal fluids (e.g., with bile salts) [2].
  • Non-Sink Conditions: Develop dissolution methods that allow for and measure supersaturation, rather than only using traditional sink conditions [2]. |

Experimental Protocols: Measuring & Enhancing Solubility

Kinetic vs. Thermodynamic Solubility Testing

Choosing the right type of solubility test is critical at different stages of drug development [4].

  • Kinetic Solubility Testing
    • Application: Early-stage screening during lead identification and optimization [4].
    • Protocol: A compound is first fully dissolved in a stock solution of an organic solvent (typically DMSO). A small aliquot of this stock is then introduced into an aqueous buffer, and the concentration at which precipitation occurs is measured [4]. This method evaluates the stability of a pre-dissolved compound.
  • Thermodynamic Solubility Testing
    • Application: Later stages for formulation optimization and predicting in vivo behavior [4].
    • Protocol: The shake-flask method is used. An excess of the solid crystalline drug is added to a solvent system (e.g., aqueous buffer) and agitated for a prolonged period (typically 24-72 hours) at a constant temperature (e.g., 37°C) until equilibrium is reached [2]. The solution is then filtered, and the concentration of the dissolved drug is analyzed (e.g., by HPLC-UV). This measures the true equilibrium solubility [4].
A Workflow for Solubility Enhancement

For a systematic approach to improving the solubility of a challenging compound like oglemilast, follow the decision tree below. This workflow synthesizes strategies from the search results.

Start Start: Poorly Soluble Drug A1 Assess Compound Properties (ionizability, stability, log P) Start->A1 A2 Perform Thermodynamic Solubility Measurement A1->A2 B1 Chemical Modification Path A2->B1  Preferable? B2 Physical Modification Path A2->B2  Preferable? B3 Formulation-Based Path A2->B3  Preferable? C1 Salt Formation (co-crystallization) B1->C1 C2 Particle Size Reduction (micronization, milling) B2->C2 C3 Cosolvency (e.g., PEG-400/Water mixtures) B3->C3 C4 Amorphous Solid Dispersion (ASD) B3->C4 C5 Lipid-Based Systems (liposomes, SNEDDS) B3->C5 C6 Complexation (cyclodextrins) B3->C6 D1 Evaluate in vitro Performance (Dissolution, Supersaturation) C1->D1 C2->D1 C3->D1 C4->D1 C5->D1 C6->D1 D2 Proceed to in vivo Bioavailability Studies D1->D2

Key Protocol: Investigating Cosolvent Systems

Research on olmesartan medoxomil demonstrates a protocol for using PEG-400, which could be applied to this compound [3].

  • Objective: Determine the solubility and solution thermodynamics of a drug in (PEG-400 + water) cosolvent mixtures.
  • Materials: Drug compound, polyethylene glycol 400 (PEG-400), water, analytical balance, shaking water bath, HPLC system.
  • Method:
    • Prepare binary mixtures of PEG-400 and water across a range of mass fractions (e.g., 0-100% PEG).
    • Add an excess amount of the drug to each vial containing the cosolvent mixture.
    • Seal the vials and agitate them in a shaking water bath maintained at 37°C for at least 24 hours to reach equilibrium.
    • After equilibration, filter each sample through a syringe filter (e.g., 0.45 µm).
    • Analyze the concentration of the drug in the filtrate using a validated HPLC method.
    • Plot the mole fraction solubility of the drug against the mass fraction of PEG-400.
  • Data Analysis: The process is often "endothermic and entropy-driven," meaning solubility increases with temperature and the disorder of the system [3].

Advanced & Emerging Techniques

  • Amorphous Solid Dispersions (ASDs): ASDs are a leading strategy where the drug is dispersed in a polymer matrix in an amorphous state, offering higher energy and solubility than the crystalline form. Upon dissolution, ASDs can create a supersaturated solution, enhancing absorption [2]. The key is to select polymers (e.g., HPMC, PVP-VA) that inhibit drug precipitation from this supersaturated state [2].
  • Solvent-Free Synthetic Approaches: For creating new chemical entities derived from insoluble starting materials, high-temperature ball milling has been developed. This solid-state, mechanochemical technique can perform cross-coupling reactions on insoluble aryl halides that would not react in conventional solution-based chemistry, opening a new path for creating otherwise inaccessible molecules [5].

References

Oglemilast stability in solution storage

Author: Smolecule Technical Support Team. Date: February 2026

Oglemilast Technical Support Center

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound powder? this compound (HY-15178) should be stored as a powder at -20°C, where it remains stable for 3 years. When stored at 4°C, the stability is reduced to 2 years [1].

Q2: How should I prepare and store a stock solution of this compound? It is recommended to prepare stock solutions in DMSO [1].

  • Short-term storage: Store at -20°C for 1 year.
  • Long-term storage: For maximum stability, store at -80°C for 2 years [1].
  • Critical Note: Always use newly opened DMSO to prepare the solution. Hygroscopic DMSO (which has absorbed moisture from the air) can significantly impact the solubility of this compound and the stability of your solution [1].

Q3: What is a common issue when working with this compound in DMSO, and how can I avoid it? A frequent problem is the inaccurate concentration of the stock solution due to the use of hydrated DMSO. DMSO is hygroscopic and will absorb water from the atmosphere over time. This water content can prevent the compound from dissolving properly or lead to precipitation, resulting in a lower effective concentration. Prevent this by using fresh, anhydrous DMSO from a newly opened, sealed container [1].

Q4: My this compound solution has precipitated. What should I do? Precipitation can occur if the solution has been subjected to freeze-thaw cycles, stored incorrectly, or prepared with compromised DMSO.

  • Inspect the vial. A small amount of precipitation might be normal for saturated solutions.
  • Warm the vial to room temperature.
  • Gently sonicate the solution in a water bath sonicator to re-dissolve the compound.
  • If precipitation persists, centrifuge the solution and use the supernatant. Re-check the concentration before use, as it may no longer be accurate.

Troubleshooting Guide

The flowchart below outlines a systematic approach to troubleshoot the common problem of "Unexpectedly low biological activity in assays," which can often be traced back to solution stability and handling issues.

G Start Unexpectedly Low Activity Step1 Check Solution Appearance Start->Step1 Step2 Visible precipitation? Step1->Step2 Step3 Confirm Stock Solution Age and Storage History Step2->Step3 No Sol1 Warm & Sonicate Re-check concentration Step2->Sol1 Yes Step4 > 6 months old or multiple freeze-thaws? Step3->Step4 Step5 Verify DMSO Quality Step4->Step5 No Sol2 Likely Cause: Solution Degradation Step4->Sol2 Yes Step6 Used newly opened, anhydrous DMSO? Step5->Step6 Sol3 Likely Cause: Hydrated DMSO Step6->Sol3 No Rec Recommendation: Use fresh stock and repeat experiment Step6->Rec Yes Step7 Prepare Fresh Stock Solution Sol1->Rec Sol2->Rec Sol3->Rec


Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a stable, high-concentration stock solution of this compound for use in in vitro assays.

Materials:

  • This compound powder (e.g., HY-15178 from MedChemExpress) [1]
  • Anhydrous DMSO (from a newly opened bottle)
  • Analytical balance
  • Sterile glass vials or microcentrifuge tubes

Procedure:

  • Weighing: Bring the this compound powder to room temperature before opening to prevent condensation. Accurately weigh the desired amount of powder.
  • Dissolution: Transfer the powder to a sterile vial. Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM). Note: The provided data suggests a solubility of at least 4 mg/mL (7.75 mM) in DMSO [1].
  • Mixing: Cap the vial and vortex thoroughly until the powder is completely dissolved. Brief sonication in a water bath sonicator can aid dissolution.
  • Aliquoting: To minimize freeze-thaw cycles, immediately aliquot the stock solution into single-use volumes.
  • Storage: Clearly label the aliquots with the date, concentration, and passage number. Store the aliquots at -80°C for long-term stability (up to 2 years) or at -20°C for shorter-term use (up to 1 year) [1].

This compound Reference Data

The table below summarizes the key chemical and biological data for this compound found in the search results.

Parameter Value / Description Source / Context
Synonyms GRC 3886 [1]
CAS Number 778576-62-8 [1]
Molecular Weight 516.30 g/mol [1]
Molecular Formula C₂₀H₁₃Cl₂F₂N₃O₅S [1]
Primary Target Phosphodiesterase-4 (PDE4) [1] [2] [3]
IC₅₀ (PDE4D3) 0.5 nM [1]
EC₅₀ (PDE4B1) 11.4 nM (Reporter Cell Line) [1]
EC₅₀ (PDE4D3) 4.4 nM (Reporter Cell Line) [1]
Solubility in DMSO ≥ 4 mg/mL (7.75 mM) [1]

Key Information Gaps and Further Research

It is important to note the specific stability data that is not available in the current search results:

  • Stability in buffers or aqueous solutions at various pH levels.
  • Stability at room temperature or ( 4^\circ\text{C} ) in solution.
  • Definitive half-life data in biological matrices like plasma or serum.
  • Consulting the Manufacturer's Data Sheet: Always refer to the detailed certificate of analysis (CoA) provided with your specific batch of this compound.
  • Conducting Empirical Stability Testing: Perform experiments like LC-MS analysis at time zero and after storage under your specific conditions to determine the degradation profile.

References

Oglemilast cell permeability challenges

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on Oglemilast Permeability

  • What are the main biological barriers to this compound's oral absorption? The primary barriers are a coordinated defense system in the intestinal epithelium involving the efflux transporter P-glycoprotein (P-gp) and the metabolizing enzyme CYP3A4 [1]. These two proteins have overlapping substrate specificities and work together to significantly limit the systemic exposure of many drugs, a category which likely includes this compound [2] [1].

  • How do P-gp and CYP3A4 work together to reduce permeability? They function synergistically. P-gp effluxes substrates back into the gut lumen, and because of its location, it can repeatedly cycle the same drug molecule past the CYP3A4 enzymes embedded in the enterocyte, increasing the window for metabolism and drastically reducing the amount of intact drug that is absorbed [2] [1].

  • What in vitro models are best for studying these interactions? Standard models like Caco-2 or MDCK-WT may have limited expression of CYP3A4. A more robust model is the transfected MDCK cell line simultaneously expressing human P-gp and CYP3A4 (MMC) [2]. This model effectively replicates the combined efflux and metabolic barrier, as demonstrated in studies with cortisol, where transport was significantly lower and metabolite formation was higher in the MMC line compared to controls [2].

  • What formulation strategies can improve this compound's permeability? Advanced drug delivery systems that incorporate P-gp inhibitory excipients can bypass these barriers. The table below summarizes key strategies.

Strategy Mechanism of Action Example Formulations
Lipid-Based Nanoparticles Enhance solubilization; inhibit P-gp; promote lymphatic transport [3]. Solid Lipid Nanoparticles (SLNs), Nanoemulsions [4].
Polymeric Nanocarriers Protect drug; modulate efflux transporters; enable sustained release [3]. Polymeric Nanoparticles, Dendrimers, Micelles [4].
Pharmaceuticaly Inert Excipients Non-absorbed, safe inhibitors that block P-gp activity directly [4]. Various polymers, surfactants, and lipids used in the above systems [4].

Experimental Protocols for Diagnosis

Here are detailed methodologies to identify and confirm the specific permeability challenges with your compound.

Protocol 1: Assessing Permeability and Efflux in Cell Monolayers

This protocol uses the transfected MDCK-MDR1 (P-gp+) cell line to isolate the efflux component [2].

  • Objective: To determine the apparent permeability (Papp) of this compound and confirm if it is a P-gp substrate.
  • Cell Model: MDCK-MDR1 (high P-gp expression) and MDCK-WT (low P-gp expression) as a control [2].
  • Procedure:
    • Cell Culture: Grow cells on Transwell inserts until they form confluent, differentiated monolayers (typically 3-5 days). Validate monolayer integrity by measuring Transepithelial Electrical Resistance (TEER).
    • Bidirectional Transport:
      • A-to-B (Apical to Basolateral): Add this compound to the apical donor compartment and sample from the basolateral receiver compartment over time.
      • B-to-A (Basolateral to Apical): Add this compound to the basolateral donor compartment and sample from the apical receiver compartment over time.
    • Inhibition Study: Repeat both directions in the presence of a known P-gp inhibitor (e.g., 50 μM Naringin or 3 μM Morphine) [2].
    • Sample Analysis: Use HPLC or LC-MS/MS to quantify this compound concentration in all samples [2].
  • Data Analysis:
    • Calculate Papp for each direction using the standard formula [5].
    • Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B).
    • Interpretation: An ER > 2 suggests active efflux. A significant decrease in the ER in the inhibition study confirms P-gp involvement.
Protocol 2: Evaluating Combined Metabolism and Efflux

This protocol uses the dual-transfected MMC cell line to study the synergistic effect of P-gp and CYP3A4 [2].

  • Objective: To simultaneously measure the transport and metabolism of this compound.
  • Cell Model: MMC (MDCK cells expressing both P-gp and CYP3A4) and control cell lines [2].
  • Procedure:
    • Follow the A-to-B transport study as in Protocol 1 using the MMC and MDCK-WT cell lines.
    • Collect samples from both the apical and basolateral compartments at the end of the experiment.
    • Analyze samples using LC-MS/MS to quantify both the parent compound (This compound) and its potential metabolites (e.g., hydroxylated or demethylated products).
  • Data Analysis:
    • Compare the Papp of this compound in MMC vs. WT cells. A significantly lower Papp in MMC indicates a strong combined barrier.
    • Quantify the metabolite formation. A higher metabolite-to-parent ratio in the MMC model confirms significant CYP3A4 metabolism alongside efflux [2].

Pathways and Workflows

The following diagram illustrates the coordinated barrier mechanism that limits the permeability of substrates like this compound.

G Drug This compound in Gut Lumen Enterocyte Enterocyte Drug->Enterocyte Passive Absorption SystemicCirculation Systemic Circulation Enterocyte->SystemicCirculation Limited Intact Drug Pgp P-glycoprotein (P-gp) Efflux Transporter Enterocyte->Pgp Active Efflux CYP3A4 CYP3A4 Metabolizing Enzyme Enterocyte->CYP3A4 Pgp->Drug Metabolite Inactive Metabolites CYP3A4->Metabolite

Diagram 1: The Coordinated Intestinal Barrier. This illustrates how P-gp and CYP3A4 work in synergy to limit the absorption of intact this compound.

The workflow below outlines the key experimental steps for systematically diagnosing permeability issues.

G Start Start: Suspected Permeability Issue PAMPA PAMPA Assay Start->PAMPA Assess passive diffusion potential CellularEfflux Cellular Efflux Assay (MDCK-MDR1) PAMPA->CellularEfflux If passive permeability is adequate CombinedAssay Combined Efflux/Metabolism Assay (MMC Cell Line) CellularEfflux->CombinedAssay If efflux is detected Formulate Develop Formulation Strategy CellularEfflux->Formulate If no efflux Conclusion Identify Primary Barrier: P-gp, CYP3A4, or Both CombinedAssay->Conclusion Conclusion->Formulate

Diagram 2: Experimental Workflow for Diagnosing Permeability Challenges. This step-by-step process helps identify the specific mechanisms limiting this compound's absorption.

References

Troubleshooting Guide: Reducing Experimental Variability

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses common issues that can introduce variability into your experiments, along with recommended solutions.

FAQ 1: My experimental results are inconsistent between runs. What should I check first?

  • Problem: High overall experimental variation.
  • Solution: First, distinguish between biological and technical variability [1].
    • Biological Replicates: Use separate biological samples (e.g., different animals, cell culture wells) to understand the natural variation in your population.
    • Technical Replicates: Run multiple aliquots from the same biological sample to understand the variability introduced by your equipment and protocols (e.g., pipetting, RNA isolation) [1].
    • Action: Review your replication strategy. For highly variable processes or less experienced technicians, increasing technical replicates is advised. For a variable sample population, more biological replicates are needed [1].

FAQ 2: I don't know how many replicates to use. What is a good starting point?

  • Problem: Undersampling or oversampling, leading to unreliable data or wasted resources.
  • Solution: The number of replicates depends on your experimental goals and the inherent variability [1]. The table below provides a guideline.
Experimental Goal Expected Fold Change Expected Experimental Variation (%CV) Recommended Minimum Biological Replicates
Research / Screening Assay Large (e.g., 10-fold) Low (e.g., 25%) 3 [1]
Research / Screening Assay Small (e.g., 1.5-fold) High (e.g., 75%) ~38 [1]
No prior variability data Unknown Unknown 3 biological + 2-3 technical replicates [1]
  • Action: If your population variability is high or the expected effect size is small, you will need more biological replicates [1].

FAQ 3: The largest source of variability in my experiment is from the biological samples themselves. How can I manage this?

  • Problem: High inter-patient or intra-sample variability masking the effect of a treatment.
  • Solution: Consider sample mixing. One study found that the greatest source of variability in human expression profiling was often different regions of the same muscle biopsy. Pre-profile mixing of patient samples effectively normalized both intra- and inter-patient variation while retaining specificity [2].
  • Action: If working with tissue biopsies, pool samples from multiple regions or subjects matched for key variables (e.g., disease, age, sex) as a first-pass strategy to identify significant changes.

Experimental Design & Replication Workflow

The following diagram illustrates the decision process for planning your experiments to minimize variability, integrating the troubleshooting advice above.

experimental_workflow cluster_strategy Replication Strategy start Define Experimental Goal step1 Identify Sources of Variability start->step1 step2 Determine Replication Strategy step1->step2 step3 Pilot Experiment step2->step3 step2->invisible1 step4 Analyze Variability (CV%) step3->step4 step4->step2 If CV is too high step5 Adjust & Run Final Experiment step4->step5 Proceed if CV is acceptable bio_rep Add Biological Replicates (Address population variance) invisible1->bio_rep tech_rep Add Technical Replicates (Address process variance) mixing Consider Sample Mixing (Normalizes bio. variance)

Sources of Experimental Variability & Control Methods

Understanding the types of variability is crucial for controlling them. Here is a structured overview.

Source of Variability Description Impact Control Methods
Biological Variation Natural variation between biological subjects (e.g., genetic, metabolic) [1]. High Use sufficient biological replicates; consider sample mixing to normalize inter-individual differences [2].
Process Variation Variability from the experimental procedure itself [1]. Medium Use technical replicates; follow SOPs strictly; calibrate equipment.
∙ Random Variation Unpredictable, natural errors (e.g., minor pipetting inaccuracies) [1]. Low-Medium Careful technique; accurate measurements; replicate critical steps.
∙ Systemic Variation Biased errors affecting the whole process (e.g., out-of-calibration equipment, temperature fluctuations) [1]. High Regular equipment maintenance; control environmental conditions; use randomization.
System Variation Variability introduced by the measurement instruments [1]. Low-Medium Regular calibration; use validated and maintained equipment.

I hope this technical support center provides a solid foundation for designing robust experiments with Oglemilast.

References

Oglemilast metabolite interference solutions

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Metabolite Interference

Metabolite interference occurs when a drug's metabolites disrupt the accurate quantification of the parent drug in analytical systems like LC-ESI-MS, leading to potentially unreliable data [1].

The table below summarizes the core mechanisms and factors involved.

Mechanism Description Key Influencing Factors
Ionization Suppression/Enhancement Co-eluting metabolites alter ionization efficiency of the analyte in the ESI source [1]. Structural similarity; concentration ratios; LC-MS interface conditions (voltage, temperature); mobile phase composition [1].
Isobaric Interference Metabolites with same mass-to-charge ratio (m/z) as parent drug cause signal overlap [2]. Presence of bromine/chlorine atoms (generating [M-2] species); inadequate chromatographic separation; insufficient MS/MS selectivity [2].

A Generalized Troubleshooting Workflow

Based on general principles of bioanalysis, the following workflow can guide your investigation. You will need to validate and adapt these steps for Oglemilast specifically.

The diagram below outlines a logical sequence for identifying and resolving metabolite interference.

Start Suspected Metabolite Interference Step1 1. Confirm Interference Start->Step1 Step2 2. Identify Interferent Step1->Step2 Step3 3. Choose Resolution Strategy Step2->Step3 Step4 4. Implement & Validate Step3->Step4 MethodA A. Chromatographic Separation Step3->MethodA Evaluate MethodB B. Sample Dilution Step3->MethodB Evaluate MethodC C. Optimize MS/MS Detection Step3->MethodC Evaluate MethodD D. Use Stable Isotope IS Step3->MethodD Evaluate

Step 1: Confirm the Interference

First, establish whether interference is present.

  • Dilution Integrity Test: Prepare a study sample and a matching blank matrix spiked with only the parent drug (this compound) at a known concentration. Serially dilute both with the blank matrix and analyze. If the measured concentration in the study sample deviates from the expected dilution curve but the spiked sample does not, it indicates the presence of an interferent in the study sample [1].
  • Comparison with Spiked Sample: Analyze an incurred sample (from a dosed subject) and a blank matrix sample spiked with the same expected concentration of this compound. A significant difference in analyte response suggests matrix effects or interference from metabolites present only in the incurred sample [1] [2].
Step 2: Identify the Interfering Metabolite
  • High-Resolution Mass Spectrometry (HRMS): Use HRMS to accurately determine the mass of the interfering species. This can help identify a specific metabolite, such as a mono-hydroxylated form of this compound [2].
  • Investigate Metabolic Pathways: Consider the known or predicted metabolism of this compound. Pay special attention if this compound contains halogens like bromine or chlorine, as metabolites can form isobaric ions that directly overlap with the parent drug's signal [2].
Step 3: Evaluate and Apply Resolution Strategies

Choose one or a combination of the following strategies.

Strategy Description Application Notes
Chromatographic Separation Modify LC method to resolve parent drug from interfering metabolites [1]. Increases analysis time but is a definitive solution if baseline separation is achieved.
MS/MS Optimization Select a different, more specific MRM transition [1] [2]. A practical solution that avoids longer run times; requires investigation of alternative fragment ions.
Sample Dilution Diluting the sample can reduce concentration of interferent below threshold for causing suppression/enhancement [1]. Simple but may not be viable if analyte concentration is near the lower limit of quantification (LLOQ).
Stable Isotope-Labeled IS Use a deuterated this compound as Internal Standard; co-elutes with analyte and corrects for ionization effects [1] [3]. Considered the gold standard for compensating matrix effects, but requires synthesis of a specialized IS.

Frequently Asked Questions

Q1: Why might my calibration curves for this compound show unexpected non-linearity? This can be a direct result of signal interference from metabolites. As the concentration of the analyte changes, the ratio of analyte to metabolite also changes, leading to a non-linear and variable ion suppression or enhancement effect [1].

Q2: My method validation passed using quality control (QC) samples, but I see issues with study samples. Why? This is a classic sign of metabolite interference. QC samples are typically prepared using the parent compound in a clean matrix and do not contain the metabolites generated in vivo. The interference only appears in incurred samples from dosed subjects, which contain the full profile of metabolites [1] [2].

Q3: What is the most robust long-term solution for a high-throughput lab? While chromatographic separation is effective, optimizing the MS/MS detection to use a more specific MRM transition or employing a stable isotope-labeled internal standard are often the most robust strategies for maintaining both data quality and analytical speed [1].

Key Takeaways for Your Research

  • Be Proactive: Assess potential metabolite interference early in method development, not just during validation [1].
  • Use Incurred Samples for Validation: Always include tests with incurred samples to uncover interference that won't appear in pristine calibration curves and QCs [2].
  • The Problem is Common: Signal interference between a drug and its metabolites is a prevalent issue in LC-ESI-MS bioanalysis and can lead to significant inaccuracies in pharmacokinetic data if not properly addressed [1].

References

PDE4 Inhibitor Selectivity & Optimization: Key Questions

Author: Smolecule Technical Support Team. Date: February 2026

  • Why is PDE4 Subtype Selectivity Important?

    • Efficacy: PDE4B and PDE4D are the primary subtypes expressed in immune cells like T cells, monocytes, and neutrophils. Inhibiting these subtypes is considered the main driver of anti-inflammatory effects [1]. Specifically, the short isoforms PDE4B2, PDE4D1, and PDE4D2 are critical targets, as they are upregulated in activated immune cells [1].
    • Safety: Inhibition of the PDE4D subtype is strongly linked to dose-limiting side effects, particularly nausea and vomiting [1]. Therefore, developing inhibitors that spare PDE4D can significantly improve the therapeutic window.
  • How is Oglemilast Characterized? While the search results do not provide specific selectivity data for this compound, it is recognized in the literature as a PDE4 inhibitor that has entered clinical trials [2]. You will likely need to profile it against a panel of PDE4 subtypes to establish its own selectivity fingerprint.

The table below summarizes the selectivity profiles of several key PDE4 inhibitors for reference.

Inhibitor Reported Selectivity Key Clinical/Experimental Notes
This compound PDE4 inhibitor (specific subtype selectivity not detailed in results) [2] Entered clinical trials for inflammatory conditions [2].
Roflumilast Pan-PDE4 inhibitor (no major subtype selectivity) [1] Approved for COPD; side effects include nausea and diarrhea [3] [4].
Apremilast Pan-PDE4 inhibitor (no major subtype selectivity) [1] Approved for psoriatic arthritis; efficacy is considered limited [1].
A33 Selective PDE4B inhibitor (IC₅₀ = 27 nM) [5] Used in preclinical research; demonstrates the feasibility of subtype-selective inhibition [5].
Rolipram Pan-PDE4 inhibitor (binds conserved glutamine) [6] Prototypical inhibitor; severe side effects limited its clinical use [7] [4].
  • What Strategies Can Optimize this compound's Selectivity?
    • Structural Analysis: The PDE4 active site has distinct pockets (M, Q1, Q2, S). Differences in these pockets, even among highly conserved subtypes, can be exploited. For example, the substitution of specific chemical groups on the core scaffold of an inhibitor can dramatically alter its PDE4 subtype selectivity [3] [6].
    • Focus on PDE4B/D: The most promising modern approach is to develop dual PDE4B/D inhibitors that avoid inhibiting PDE4D isoforms linked to emesis. Several candidates like orismilast and nerandomilast are in late-stage trials using this strategy [1].

Experimental Protocols for Profiling Inhibitor Selectivity

PDE Enzyme Inhibition Assay (IC₅₀ Determination)

This foundational protocol measures a compound's potency against different PDE enzymes.

Workflow:

A Prepare Recombinant PDE Proteins B Incubate PDE with Inhibitor & ³H-cAMP A->B C Stop Reaction & Separate Products B->C D Quantify ³H-AMP via Scintillation C->D E Calculate % Inhibition & IC₅₀ D->E

Detailed Methodology:

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of purified human PDE4 subtypes (PDE4A, B, C, D) and other PDE families (e.g., PDE1, PDE3) to assess selectivity.
  • Materials: Recombinant human PDE enzymes; [³H]-cAMP as substrate; test compound (this compound); reference inhibitors (e.g., Rolipram); scintillation proximity beads or charcoal for separation; scintillation counter.
  • Procedure:
    • Reaction Setup: In a suitable buffer, incubate a fixed concentration of each PDE enzyme with a range of concentrations of this compound (e.g., from 0.1 nM to 10 µM) and a fixed, low concentration of [³H]-cAMP [6].
    • Incubation: Allow the reaction to proceed linearly for a predetermined time (e.g., 30-60 minutes) at 30°C.
    • Reaction Stop & Separation: Terminate the reaction by heat inactivation or chemical denaturation. Separate the hydrolyzed product ([³H]-AMP) from the unreacted [³H]-cAMP using a method like charcoal adsorption or scintillation proximity assays [6].
    • Detection: Quantify the radioactivity of the [³H]-AMP product using a scintillation counter.
    • Data Analysis: Calculate the percentage of enzyme activity remaining at each inhibitor concentration. Plot the data and use non-linear regression to fit a dose-response curve, from which the IC₅₀ value is derived.
Cellular Target Engagement Assay

This protocol confirms that the inhibitor engages its target in a physiologically relevant cellular context.

Workflow:

A Stimulate Immune Cells (e.g., LPS) B Treat with Inhibitor A->B C Measure Downstream Biomarkers B->C D1 cAMP Accumulation (ELISA) C->D1 D2 Cytokine Production (e.g., TNF-α) C->D2

Detailed Methodology:

  • Objective: To verify that this compound increases intracellular cAMP and suppresses pro-inflammatory cytokine production in primary immune cells, confirming functional target engagement.
  • Materials: Primary human immune cells (e.g., peripheral blood mononuclear cells - PBMCs, monocytes, or neutrophils); cell culture media; stimulants (e.g., Lipopolysaccharide - LPS for monocytes); this compound; cAMP ELISA kit; TNF-α ELISA kit.
  • Procedure:
    • Cell Preparation & Stimulation: Isolate and plate primary immune cells. Pre-treat cells with this compound for a short period (e.g., 30-60 minutes). Then, stimulate the cells with an appropriate agonist like LPS to trigger an inflammatory response [7] [4].
    • Biomarker Measurement:
      • For cAMP: After inhibitor treatment (e.g., 30 minutes), lyse the cells and measure intracellular cAMP levels using a commercial cAMP ELISA kit. An increase in cAMP confirms PDE4 inhibition.
      • For Cytokines: After a longer incubation with the stimulant (e.g., 4-24 hours), collect the cell supernatant. Measure the levels of a key pro-inflammatory cytokine like TNF-α using an ELISA kit [4]. Effective PDE4 inhibitors will show a dose-dependent suppression of TNF-α.

Troubleshooting Common Experimental Issues

Problem Potential Cause Suggested Solution
High IC₅₀ in enzymatic assay Low binding affinity for the target. Analyze the binding mode via molecular docking; synthesize analogs targeting key anchor points (metal site, glutamine, water network) [3].
Poor selectivity between PDE4B/D Compound scaffold lacks discriminatory elements. Use structural data to design analogs that exploit subtle differences in the Q1/Q2 pockets of PDE4B vs. PDE4D [6] [1].
Strong cellular activity but no cAMP elevation The compound may work through an off-target, non-PDE4 mechanism. Counter-screen against a broad panel of kinases, GPCRs, and other PDE families to identify off-target effects.
Cytotoxicity at effective concentrations The compound has off-target toxic effects. Run a standard cell viability assay (e.g., MTT) in parallel with your functional assays to determine a selectivity index.

References

Oglemilast dose-response curve optimization

Author: Smolecule Technical Support Team. Date: February 2026

Modern Dose Optimization Principles

For targeted therapies like PDE4 inhibitors, the field has moved beyond the traditional "Maximum Tolerated Dose" (MTD) approach. The current focus, emphasized by regulatory initiatives like the FDA's Project Optimus, is on finding the Optimal Biological Dose (OBD) that offers the best balance between efficacy and tolerability [1] [2].

The following workflow outlines the key stages and considerations in this modern, integrated approach to dose optimization:

G Start Start: Dose Optimization P1 Preclinical Phase (Pharmacokinetic/Pharmacodynamic Modeling) Start->P1 P2 First-in-Human Trial (Model-Informed Designs) - Assess preliminary activity - Monitor late-onset toxicities P1->P2 P3 Proof-of-Concept Trial (Compare Multiple Doses) - Backfill/expansion cohorts - Biomarker analysis (e.g., ctDNA) P2->P3 P4 Data Integration & Final Dose Decision (Clinical Utility Index) - Population PK/PD modeling - Exposure-response analysis P3->P4 P5 Final Recommended Dose (Optimal Biological Dose) P4->P5

Established PDE4 Inhibitors for Context

While specific data on Oglemilast is limited, the table below summarizes key information on other PDE4 inhibitors to provide a relevant pharmacological context [3] [4] [5].

Drug Name Primary Indication Key Development & Dosing Insight
Roflumilast COPD [4] Once-daily oral dosing; demonstrates that potent PDE4 inhibition is viable for chronic use with manageable side effects.
Apremilast Psoriatic Arthritis [3] [5] Used as a reference ligand in computational studies for new PDE4B inhibitors; its development informed target exposure levels [3].
Cilomilast COPD (Development halted) Associated with gastrointestinal side effects (emesis, nausea), partly attributed to its greater selectivity for the PDE4D subtype [4].

Experimental Protocols for Dose-Response

For researchers characterizing a compound like this compound, the following methodologies are central to generating a robust dose-response curve.

Model-Informed Drug Development (MIDD)
  • Objective: To select dose ranges for first-in-human trials and predict human pharmacokinetics and pharmacodynamics [1] [6].
  • Protocol:
    • Data Collection: Gather robust in vitro data on target binding (e.g., PDE4B enzyme inhibition) and in vivo efficacy data from relevant animal models of the target disease (e.g., inflammation) [3].
    • Modeling: Use mathematical models to scale activity from preclinical models to humans. These models go beyond simple weight-based calculations and incorporate factors like receptor occupancy rates to predict the dose required for on-target effects versus off-target toxicity [1].
    • Simulation: Run simulations to identify a range of potential starting doses that are likely to be both safe and show preliminary activity.
Exposure-Response Analysis in Clinical Trials
  • Objective: To understand the relationship between drug exposure (e.g., trough concentration) and clinical outcomes (efficacy and safety) [6].
  • Protocol:
    • Trial Design: Implement novel trial designs that allow for the evaluation of multiple doses. This can include backfill cohorts (enrolling more patients at promising dose levels) and collecting longitudinal data on safety and biomarkers [1] [6].
    • Data Analysis:
      • Safety-Centric Modeling: Perform logistic regression analysis on key safety data (e.g., incidence of severe adverse reactions) across different dosage levels to model the probability of toxicity [6].
      • Activity-Centric Modeling: If a clear dose-toxicity relationship is absent, model the drug's activity. Use population pharmacokinetic (PK) modeling to predict how different dosing regimens will maintain drug exposure above a target efficacious level in most patients [6].
    • Decision-Making: Use a framework like a Clinical Utility Index (CUI) to quantitatively integrate all available safety, efficacy, and pharmacokinetic data to make a final dosage decision [1] [6].

Troubleshooting Common Scenarios

  • Scenario: A clear Maximum Tolerated Dose (MTD) is not reached, and no strong dose-toxicity relationship is observed, making dose selection difficult.

  • Solution: Shift focus from MTD to Optimal Biological Dose (OBD). Use exposure-response modeling to identify the dose that provides a high probability of therapeutic response while maintaining an acceptable safety profile, even if it is below the MTD [6].

  • Scenario: Promising early-phase efficacy data is followed by an unacceptable rate of dose reductions or discontinuations in later-stage trials due to tolerability issues.

  • Solution: This indicates the initial dose was too high. Re-evaluate data from earlier trials using longitudinal safety analyses and modeling of time-to-toxicity. A lower or adjusted dosing regimen may be required for the registrational trial [1] [2].

References

Oglemilast vehicle control selection

Author: Smolecule Technical Support Team. Date: February 2026

What is Known About Oglemilast

This compound (also known as GRC 3886) is an oral phosphodiesterase-4 (PDE4) inhibitor that has been investigated for the treatment of inflammatory airway diseases [1] [2].

  • Mechanism of Action: Like other PDE4 inhibitors, this compound works by inhibiting the PDE4 enzyme. This leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels subsequently suppress the activity of various inflammatory cells and the production of pro-inflammatory cytokines [3] [1] [2].
  • Evidence from Research: Preclinical studies in animal models demonstrated that this compound could inhibit pulmonary cell infiltration, including eosinophilia and neutrophilia [1].

How to Approach Vehicle Selection for this compound Experiments

Since a standard vehicle for this compound is not specified in the literature, you will need to determine a suitable formulation through experimental testing. The process generally involves the steps below.

Start Start: Determine this compound Vehicle Step1 1. Determine Compound Properties (Solubility, logP, pKa, stability) Start->Step1 Step2 2. Select Candidate Vehicles • Aqueous solutions (with cosolvents) • Suspensions (with stabilizers) • Lipid-based systems Step1->Step2 Step3 3. Prepare & Characterize Formulations (Assess solubility, stability, osmolality, pH) Step2->Step3 Step4 4. Conduct In-Vitro Biocompatibility Tests (e.g., cell viability assay) Step3->Step4 Step5 5. Perform In-Vivo Efficacy/PK Study (Include vehicle control group) Step4->Step5 Success Vehicle Selected Step5->Success

Detailed Methodology for Vehicle Testing

1. Determine Physicochemical Properties

  • Objective: To gather fundamental data that will guide solvent selection.
  • Protocol: Use analytical techniques to determine the solubility profile of this compound in various buffers (at different pH levels) and pure solvents. Acquire or calculate its partition coefficient (log P) and dissociation constant (pKa) to understand its hydrophobicity and ionization state [4].

2. Select and Prepare Candidate Vehicles

  • Objective: To prepare potential vehicle formulations for testing.
  • Protocol: Based on the solubility data, prepare a shortlist of candidate vehicles.
  • Aqueous Solubilizing Systems: For poorly soluble compounds, use cosolvents like PEG 400, propylene glycol, or ethanol. Incorporate surfactants like Tween 80 or Cremophor EL, and use cyclodextrins (e.g., HP-β-CD) to form inclusion complexes [4].
  • Suspension Systems: If solubility is too low, use a suspension. Use aqueous solutions with methylcellulose (e.g., 0.5-1%) or carboxymethylcellulose sodium (Na CMC) as a suspending agent.

3. Characterize Formulation Compatibility

  • Objective: To ensure the vehicle is stable and compatible with the experimental system.
  • Protocol:
    • Physical Stability: Observe formulations over time (e.g., 24-48 hours) for precipitation, cloudiness, or phase separation.
    • Chemical Stability: Use HPLC to confirm that this compound remains chemically stable in the vehicle.
    • Biocompatibility (In-Vitro): Treat relevant cell lines (e.g., airway epithelial cells, macrophages) with the vehicle alone and measure cell viability using an MTT or Alamar Blue assay. The vehicle should not significantly reduce viability compared to untreated controls.

4. Validate with an In-Vivo Pilot Study

  • Objective: To confirm that the vehicle does not cause adverse effects and that the drug is efficacious in the target organism.
  • Protocol:
    • Include a group of animals that receive only the vehicle (vehicle control group) alongside treated and naive control groups.
    • Closely monitor for signs of distress, inflammation, or toxicity at the administration site and systemically.
    • Measure relevant pharmacological or inflammatory biomarkers to confirm that the drug delivered in the chosen vehicle produces the expected biological effect.

Troubleshooting Common Vehicle Issues

Problem Possible Cause Potential Solution
Compound precipitation Poor solvent strength, saturation Increase cosolvent/surfactant percentage; use a suspension system with homogenization
Lack of efficacy Poor drug release or absorption Switch to a different solubilizing agent (e.g., different surfactant); consider a lipid-based vehicle
Toxicity in vitro/vivo Vehicle component is cytotoxic or irritating Reduce concentration of harsh excipients (e.g., DMSO, surfactants); replace with milder alternatives
Chemical degradation Instability at formulation pH or in solution Adjust pH; use a fresh preparation; use a lyophilized powder reconstituted immediately before use

References

Understanding Stability Testing for New Drugs

Author: Smolecule Technical Support Team. Date: February 2026

For a drug like Oglemilast, which is an investigational phosphodiesterase 4 (PDE4) inhibitor that has undergone clinical trials [1], stability testing follows internationally harmonized standards to ensure quality, safety, and efficacy throughout its shelf life [2] [3].

The International Council for Harmonisation (ICH) guidelines, particularly the ICH Q1A(R2) series, provide the framework for these studies [2] [3]. The core types of stability studies are outlined below [2]:

Study Type Purpose Standard Storage Condition (ICH) Minimum Data Period at Submission
Long-Term To determine the drug's shelf life under proposed storage conditions [2]. 25°C ± 2°C / 60% RH ± 5% RH [2] [4] 12 months [2] [3]
Intermediate To evaluate the drug when a significant change occurs in accelerated conditions [2]. 30°C ± 2°C / 65% RH ± 5% RH [2] [3] 6 months [2] [3]
Accelerated To predict potential changes and identify likely degradation products over a shorter period [2]. 40°C ± 2°C / 75% RH ± 5% RH [2] [4] 6 months [2] [3]

The stability of a drug is monitored through a pre-defined protocol that tests attributes susceptible to change over time. The testing frequency for a long-term study is typically every 3 months during the first year, every 6 months in the second year, and annually thereafter [2] [3]. Key parameters tested include [2] [3] [4]:

  • Physical & Chemical: Appearance, Assay (potency), Degradation products (impurities), Dissolution, and Moisture content.
  • Microbiological: Sterility (if applicable) and microbial limits.

The following diagram illustrates the typical workflow for establishing the stability profile of a new drug substance or product:

Start Develop Stability Protocol A Select Batches (Minimum of 3 primary batches) Start->A B Package in Proposed Container Closure System A->B C Place Samples in Stability Chambers B->C D Withdraw Samples at Pre-defined Time Points C->D E Perform Analytical Testing (Physical, Chemical, Microbiological) D->E F Evaluate Data & Establish Retest Period/Shelf Life E->F G Label with Storage Statement and Retest Date F->G

References

Oglemilast vs roflumilast PDE4 inhibition efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Oglemilast vs. Roflumilast: Profile Comparison

The table below summarizes the key characteristics of this compound and Roflumilast based on the information gathered.

Feature This compound Roflumilast
Drug Type Small molecule [1] Small molecule [2] [3]
Mechanism PDE4 inhibitor [1] PDE4 inhibitor [2] [3]
Development Status Discontinued (Phase 2) [1] Approved for COPD and asthma; approved/investigation for dermatological use (cream/foam) [4] [2] [5]
Tested Indications Exercise-induced asthma, chronic stable asthma, COPD [6] [7] [1] COPD, asthma, seborrheic dermatitis, atopic dermatitis [4] [2] [5]

| Representative Efficacy Data | Asthma (Phase 2): Primary outcome was to determine efficacy vs. placebo in preventing exercise-induced asthma after 15 days of treatment [6]. | Seborrheic Dermatitis (Phase 3): 80.4% of patients achieved "clear" or "almost clear" skin after 52 weeks of treatment with foam [4]. Atopic Dermatitis (Phase 3): Significant improvements in itch and body surface area sustained over 52 weeks with cream [5]. | | Administration Route | Oral (tablet) [7] | Oral (tablet) [2] [3]; Topical (cream, foam) [4] [5] |

Shared Mechanism of Action

Both this compound and Roflumilast are potent and selective inhibitors of Phosphodiesterase-4 (PDE4) [1] [3]. The following diagram illustrates the core anti-inflammatory pathway they both target.

G PDE4 PDE4 Enzyme cAMP cAMP PDE4->cAMP Degrades PKA PKA Activation cAMP->PKA Elevates NFkB NF-κB Signaling PKA->NFkB Suppresses AntiInflamCytokines Anti-inflammatory Cytokines (e.g., IL-10) PKA->AntiInflamCytokines Promotes InflamCytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->InflamCytokines Stimulates This compound This compound This compound->PDE4 Inhibits Roflumilast Roflumilast Roflumilast->PDE4 Inhibits

This mechanism leads to broad anti-inflammatory effects, including reduced release of TNF-α, IL-6, and other pro-inflammatory mediators, and increased production of anti-inflammatory cytokines like IL-10 [8] [3].

Experimental Protocol Context

For the clinical trials cited:

  • This compound Asthma Trial: A Phase 2, randomized, double-blind, placebo-controlled, crossover study. Patients with stable mild asthma and exercise-induced bronchoconstriction (a ≥20% decrease in FEV1 post-exercise) received this compound or placebo for 15 days. The primary efficacy endpoint was the change in the maximum percent fall in FEV1 following an exercise challenge at the end of treatment [6].
  • Roflumilast SD Trial: A Phase 3, open-label extension trial. Patients with seborrheic dermatitis applied roflumilast foam 0.3% to affected areas once daily for up to 52 weeks. The primary endpoints were safety and tolerability, while efficacy was a key secondary endpoint measured by the proportion of patients achieving an Investigator Global Assessment (IGA) score of "clear" or "almost clear" [4].

Interpretation and Key Differentiators

The available data highlights critical distinctions for researchers:

  • Lack of Direct Comparison: The efficacy data comes from different trials, for different indications, and with different endpoints, making a direct efficacy comparison impossible.
  • The Formulation and Tolerability Factor: A major differentiator is formulation. While both were developed as oral drugs, Roflumilast's successful development of topical formulations (cream and foam) for skin conditions has mitigated the dose-limiting gastrointestinal side effects (e.g., nausea, diarrhea) common to systemically administered PDE4 inhibitors [9] [3]. This has been a key factor in its broader therapeutic application.
  • Development Outcome: this compound's development was discontinued after Phase 2 trials [1], whereas Roflumilast has progressed to become an approved therapy for multiple inflammatory conditions.

References

Insights on PDE4 Inhibitors from the Literature

Author: Smolecule Technical Support Team. Date: February 2026

Although direct information on oglemilast is unavailable, the search results provide a strong framework for comparing PDE4 inhibitors, focusing on structural binding, potency, and selectivity.

The table below summarizes key comparative data for three well-characterized dermatologic PDE4 inhibitors, which exemplifies the kind of information relevant for a drug development guide.

Drug Name IC₅₀ for PDE4 Potency Relative to Roflumilast Key Binding Interactions (vs. cAMP) PDE4 Subtype Selectivity
Roflumilast [1] [2] 0.7 nM 1x (baseline) Mimics all 3 anchor points (metal ions, glutamine, water network) [1] [2] High selectivity for PDE4B/D [1] [2]
Apremilast [1] [2] 0.14 µM 200-fold weaker Utilizes 2 anchor points (metal ions, glutamine); lacks water network bond [1] [2] Information not specified in sources
Crisaborole [1] [2] 0.75 µM 1,071-fold weaker Utilizes 1 anchor point (metal ions); lacks glutamine and water network bonds [1] [2] Information not specified in sources
Piclamilast [1] 0.024 nM ~29x more potent in vitro Information not specified in sources Lower selectivity; inhibits other PDE classes (PDE1/2/3/5/7/10/11) [1]

Structural and Mechanistic Insights

The "3-2-1" contact point rule derived from structural studies explains the significant differences in potency highlighted in the table above [1] [2]. The binding affinity and inhibitor potency are determined by how well a drug mimics the natural substrate's (cAMP) interaction with the PDE4 enzyme's active site.

The following diagram illustrates the core mechanism of action of PDE4 inhibitors and the logical relationship between binding affinity and clinical outcomes, based on the described studies.

PDE4_Mechanism Start PDE4 Inhibitor Administration MOA Inhibits PDE4 enzyme Start->MOA cAMP Increased intracellular cAMP levels MOA->cAMP Effect Suppression of pro-inflammatory cytokine production cAMP->Effect Outcome Anti-inflammatory effect Effect->Outcome Struct Stronger Binding Affinity (More anchor points preserved) Clin Higher Clinical Potency Struct->Clin Leads to

Suggested Experimental Approaches

To objectively compare this compound with other inhibitors, you could consider employing the following experimental protocols, which are reflected in the cited literature:

  • Enzyme Inhibition Assays: Determine the half-maximal inhibitory concentration (IC₅₀) by incubating the PDE4 enzyme with a range of drug concentrations and measuring the remaining activity. This standard biochemical assay directly provides the potency data shown in the table above [1] [2].
  • Structural Binding Studies: Use X-ray crystallography to solve the 3D structure of the PDE4 enzyme in complex with the inhibitor. Analyze the drug's orientation and molecular interactions, such as hydrogen bonds and hydrophobic contacts, with key residues in the active site. This method revealed the "3-2-1" contact point rule [1] [2].
  • Cell-Based Anti-inflammatory Assays: Stimulate human immune cells (e.g., monocytes, neutrophils) with an inflammatory trigger like lipopolysaccharide (LPS) in the presence of the drug. Measure the suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant using ELISA, as described in studies on roflumilast and spironolactone [3] [4].

How to Proceed with this compound Research

Since current search results lack data on this compound, I suggest you:

  • Consult specialized databases such as the NIH's PubChem for the compound's chemical structure and basic properties.
  • Search patent filings from the company that developed this compound (Forest Laboratories/Takeda), as these often contain detailed preclinical data.
  • Look for older primary literature in scientific journals, as this compound's development was active in the early 2000s.

References

Oglemilast selectivity PDE4 vs other phosphodiesterases

Author: Smolecule Technical Support Team. Date: February 2026

PDE4 Inhibitor Selectivity Overview

While data on Oglemilast is missing, the search results clarify the selectivity of several key PDE4 inhibitors, which can serve as a reference point. The table below summarizes the available information.

Inhibitor PDE4 Subtype Selectivity Selectivity Against Other PDE Families Key Clinical Indications
Roflumilast Pan-PDE4 inhibitor (non-subtype selective) [1] [2] Selective for PDE4 over other PDE families [3] Severe COPD, inflammatory dermatoses (topical) [1] [2]
Apremilast Pan-PDE4 inhibitor (non-subtype selective) [2] Information not specified in results Psoriatic arthritis, plaque psoriasis [4] [2]
Crisaborole Pan-PDE4 inhibitor (non-subtype selective) [3] Information not specified in results Atopic dermatitis (topical) [3] [4]
Piclamilast Potent PDE4 inhibitor [3] Reduced selectivity: inhibits PDE1, 2, 3, 5, 7, 10, 11 [3] (Research compound)
Ensifentrine N/A Dual PDE3/4 inhibitor [1] COPD [1]

Experimental Protocols for Profiling Inhibitor Selectivity

For a complete comparison guide, detailing the experimental methods used to generate selectivity data is essential. The standard approach involves in vitro enzyme activity assays [2].

  • Core Principle: The assay measures a compound's ability to inhibit the enzymatic activity (hydrolysis of cAMP) of different PDE isoforms or subtypes under controlled conditions [2].
  • Key Reagents:
    • Purified PDE Enzymes: Recombinant human PDEs, including various PDE4 subtypes (PDE4A, B, C, D) and other PDE families (PDE1-PDE11) [2].
    • Radiolabeled or Fluorescent Substrate: Typically [³H]-cAMP or a fluorescent cAMP analog.
    • Test Compound: The PDE4 inhibitor (e.g., this compound) at varying concentrations.
    • Scintillation Proximity Assay (SPA) beads or other detection reagents.
  • Procedure Outline:
    • Incubation: Mix the purified PDE enzyme with the substrate and the test compound in a suitable reaction buffer.
    • Reaction Termination: Stop the reaction after a fixed time, ensuring it is within the linear range for product formation.
    • Product Detection: Quantify the amount of hydrolyzed product (AMP) using SPA or other detection methods.
    • Data Analysis: Calculate the percentage of enzyme activity inhibition at each compound concentration. Plot the data to determine the half-maximal inhibitory concentration (IC₅₀) for each PDE enzyme.
  • Determining Selectivity: The IC₅₀ values are the primary data for comparison. Selectivity ratios are calculated by comparing the IC₅₀ for PDE4 against the IC₅₀ for other PDE families, or by comparing IC₅₀s for different PDE4 subtypes (e.g., IC₅₀ for PDE4D / IC₅₀ for PDE4B) [3] [2].

Research Context on PDE4 Subtype Targeting

Current research is moving beyond pan-PDE4 inhibition towards targeting specific subtypes to enhance efficacy and reduce side effects [2].

  • PDE4B/D Selective Inhibition: Inhibition of PDE4B and PDE4D subtypes is considered the main driver of the anti-inflammatory effects, as they are highly expressed in immune cells [2]. The short isoforms PDE4B2, PDE4D1, and PDE4D2 are particularly critical to block for anti-inflammatory effects [2].
  • Avoiding PDE4D Inhibition: Inhibition of the PDE4D subtype is linked to major side effects like nausea and emesis [2] [5]. Therefore, a PDE4B-preferring inhibitor is a key goal in next-generation drug design [5].

The following diagram illustrates the logical pathway from inhibitor design to clinical outcomes, based on subtype selectivity.

Start PDE4 Inhibitor Design Target Target PDE4 Subtypes Start->Target Goal1 Goal: Inhibit PDE4B/D (High in immune cells) Target->Goal1 Goal2 Goal: Sparing PDE4D (Linked to GI side effects) Target->Goal2 Outcome1 ↑ Anti-inflammatory Efficacy Goal1->Outcome1 Outcome2 ↓ Nausea / Emesis Goal2->Outcome2 Clinical Improved Therapeutic Window Outcome1->Clinical Outcome2->Clinical

References

Oglemilast potency validation assays

Author: Smolecule Technical Support Team. Date: February 2026

Oglemilast Development Status

This compound (also known as GRC 3886) was investigated as a phosphodiesterase-4 (PDE4) inhibitor for treating inflammatory airway diseases like COPD and asthma [1] [2]. However, its clinical development was discontinued, which may explain the lack of detailed, publicly available potency data from later-stage trials [3].

General Potency Assays for PDE4 Inhibitors

While specific data for this compound is scarce, the table below summarizes the common types of assays used to evaluate the potency of PDE4 inhibitors like this compound during drug discovery.

Assay Type Description Key Measurable Outcomes Typical Use in Drug Development
Biochemical Enzyme Assay [4] [5] Uses purified recombinant PDE4 enzyme (e.g., PDE4B1) to measure direct inhibition of cAMP hydrolysis. IC50: Concentration of inhibitor that reduces enzyme activity by 50%. Ki: Inhibition constant. Initial high-throughput screening and profiling of compound potency against the direct target.
Cell-Based Functional Assay [4] Uses cells (e.g., HEK-293) engineered to co-express a cAMP biosensor and a driving force for cAMP production. IC50: Functional inhibition in a cellular context. Assesses cell membrane permeability and intracellular activity. Secondary screening to confirm activity in a more physiologically relevant system.
Relative Potency (%RP) Bioassay [6] Compares the dose-response of a test sample to a reference standard to determine relative biological activity. % Relative Potency (%RP): The calculated potency of the test sample relative to the standard. Critical for lot-release testing and stability monitoring of biologics; may be used for standardized comparison between compounds.

Experimental Protocol Overview

For a compound like this compound, the experimental pathway would typically follow these stages, moving from simple to complex systems:

  • Biochemical Assay: The assay measures the conversion of a fluorescently labeled cAMP substrate. In the presence of an active PDE4 enzyme, the substrate is hydrolyzed, leading to a change in signal (e.g., fluorescence polarization). An effective inhibitor prevents this change, and the resulting signal is used to calculate the IC50 [5].
  • Cell-Based Assay: A cell line stably expressing a cAMP-sensitive biosensor (like a Cyclic Nucleotide-Gated channel) is used. Cells are incubated with the inhibitor, and cAMP levels are stimulated. The inhibitor's ability to prevent cAMP degradation is measured as a change in fluorescence, allowing for the determination of a functional IC50 in a living cell [4].
  • Data and Reportable Results: In regulated bioassays, the final potency value is often reported as a % Relative Potency (%RP). This is calculated by comparing the dose-response curve of the test compound to that of a reference standard. The reportable result may be the average of multiple independent assay runs to ensure accuracy and control for variability [6].

cAMP Signaling Pathway and Assay Principle

The following diagram illustrates the core mechanism of how PDE4 inhibitors work, which is the basis for the assays described.

G cluster_assay Assay Detection Point External_Stimulus Hormone/Neurotransmitter GPCR GPCR External_Stimulus->GPCR AC Adenylyl Cyclase (AC) GPCR->AC cAMP_production cAMP Production AC->cAMP_production cAMP cAMP cAMP_production->cAMP PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolysis PKA PKA Activation cAMP->PKA Accumulates AMP AMP (Inactive) PDE4->AMP Inhibitor PDE4 Inhibitor (e.g., this compound) Inhibitor->PDE4 Inhibition Downstream_Effects Anti-inflammatory Effects PKA->Downstream_Effects

References

Oglemilast safety profile comparison other PDE4 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Safety Profiles of Selected PDE4 Inhibitors

The table below summarizes the safety profiles of several PDE4 inhibitors for which data is available, based on clinical trials and post-marketing observations [1] [2] [3].

Inhibitor (Route) Approved Indications (Examples) Common Class-Related Adverse Events (Incidence, if available) Notes on Safety Profile
Roflumilast (Oral) Severe COPD [2] [3] Diarrhea, Nausea, Headache, Weight Loss [2] [3] Gastrointestinal (GI) AEs are dose-dependent and may improve over time [2].
Apremilast (Oral) Psoriatic arthritis, Plaque psoriasis [2] [3] Diarrhea (7.7%), Nausea (8.9%), Headache (5.9%) [2] GI AEs often occur early, with management strategies including dose titration [2].
Crisaborole (Topical) Atopic Dermatitis [2] [3] Application site pain (4.4%) [2] Minimal systemic absorption; avoids GI AEs associated with oral formulations [2].
Rolipram (Oral) Not approved (investigational) [2] Nausea, Vomiting, Headache [2] First-generation inhibitor; narrow therapeutic window limited its clinical use [2].
Oglemilast (Oral) Investigated for asthma [4] Data not publicly available [4] A Phase 2 trial for exercise-induced asthma was completed, but no results have been published [4].

Experimental Data and Methodologies

The safety and tolerability data for these inhibitors are primarily gathered from randomized, double-blind, placebo-controlled clinical trials, which represent the gold standard for evaluating drug profiles.

  • Study Design: Participants are randomly assigned to receive either the PDE4 inhibitor or a placebo. To minimize bias, this process is "double-blinded," meaning neither the participants nor the investigators know who is receiving the active drug [2].
  • Safety Monitoring: Throughout the study, participants are closely monitored for Adverse Events (AEs). Researchers document the nature, severity, and frequency of any AEs. Specific pre-defined safety checks often include [2]:
    • Vital signs (e.g., blood pressure, heart rate).
    • Clinical laboratory tests (e.g., blood chemistry, hematology).
    • Electrocardiograms (ECGs) to assess cardiac function.
  • Data Analysis: The incidence of AEs in the drug group is statistically compared to the placebo group. This helps distinguish side effects caused by the drug from those that may occur by chance or due to the underlying disease.

Mechanisms Behind PDE4 Inhibitor Side Effects

The therapeutic and adverse effects of PDE4 inhibitors are primarily driven by elevated cAMP levels in different tissues. Research suggests that inhibition of the PDE4D subtype is particularly linked to gastrointestinal side effects like nausea and vomiting [5] [6]. The following diagram illustrates the primary mechanism and tissue-specific outcomes.

G cluster_0 Key Associations Oral_PDE4i Oral PDE4 Inhibitor cAMP Increased intracellular cAMP Oral_PDE4i->cAMP PKA PKA Activation cAMP->PKA Anti_inflam Anti-inflammatory Effectsⓐ PKA->Anti_inflam GI_side_effects GI Side Effects (Nausea, Vomiting)ⓑ PKA->GI_side_effects a1 ⓐ Primarily linked to PDE4B inhibition a2 ⓑ Primarily linked to PDE4D inhibition

Strategies for Improving the Safety of PDE4 Inhibitors

The primary challenge in developing PDE4 inhibitors has been their narrow therapeutic index. Several strategies have been employed to mitigate side effects while maintaining efficacy [2] [5] [6]:

  • Topical Administration: Applying the drug directly to the skin (e.g., crisaborole, topical roflumilast) minimizes systemic exposure and avoids GI-related adverse events [2].
  • Isoform-Selective Inhibition: Developing inhibitors that selectively target PDE4B (associated with anti-inflammatory effects) over PDE4D (associated with emesis) is a key strategy for next-generation oral inhibitors [5] [6].
  • Dose Titration: For oral drugs like apremilast, starting with a lower dose and gradually increasing it helps the patient's body adapt to the drug, reducing the initial severity of GI side effects [2].

References

Oglemilast binding affinity competitive assays

Author: Smolecule Technical Support Team. Date: February 2026

Available Data on PDE4 Inhibitors

The table below summarizes the information I found for Oglemilast and other PDE4 inhibitors, which is primarily related to enzyme inhibition potency (IC₅₀ values) rather than binding affinity (Kd) from competitive binding assays [1].

Compound Name Reported IC₅₀ Values PDE4 Subtype Selectivity Source/Context
This compound (GRC 3886) Information missing Some selectivity for PDE4B (preclinical data) [2] [1]
Roflumilast 0.2 - 0.9 nM (across various PDE4 subtypes) [1] Pan-PDE4 inhibitor (no major subtype selectivity) [1] [1]
Cilomilast 18 - 25 nM (for PDE4D) [1] Selective for PDE4D subtype [1] [1]

Experimental Protocol for Competitive Binding

While specific protocols for this compound are not available, competitive binding assays for PDE4 inhibitors generally follow a standard approach. The diagram below outlines a typical workflow using the Scintillation Proximity Assay (SPA) format, a common non-separation method cited in the literature [3].

G start Assay Setup step1 1. Prepare reaction mix: - PDE4 enzyme (receptor) - Fixed concentration of  radiolabeled ligand (e.g., ³H-cAMP) - Varying concentrations of  unlabeled test compound start->step1 step2 2. Incubate to reach binding equilibrium step1->step2 step3 3. Add SPA beads (Capture the enzyme) step2->step3 step4 4. Measure signal (Scintillation counting) step3->step4 step5 5. Data Analysis: - Calculate % bound radioligand - Fit data to determine IC₅₀/Kd step4->step5

The key components and considerations for this assay are [3] [4]:

  • Critical Reagents: A source of PDE4 enzyme (membranes or purified), a radiolabeled ligand (e.g., ³H-cAMP), and the unlabeled test compound (e.g., this compound).
  • Defining "Competitive": The unlabeled analyte (this compound) and the labeled analyte compete for a limited number of binding sites on the PDE4 enzyme. The amount of bound radioligand is inversely proportional to the concentration of the competing unlabeled compound [4].
  • Key Parameters: Assay optimization is required to determine the optimal concentrations of enzyme and radioligand (typically at or below its Kd), incubation time, and temperature to achieve a stable signal with low non-specific binding [3].

Context and Limitations of the Data

The search results indicate that this compound was an oral PDE4 inhibitor investigated for inflammatory airway diseases [1]. However, its clinical development appears to have concluded some time ago, which may explain the scarcity of recent or detailed public data [2].

It's important to distinguish between the types of data presented:

  • The IC₅₀ values shown in the table measure the functional potency of an inhibitor to disrupt enzyme activity.
  • A Kd value from a competitive binding assay directly measures the binding affinity of the compound to the enzyme.

While these values are often correlated, they are not identical. The absence of explicit Kd values for this compound is a significant gap for the comprehensive guide you are creating.

Suggestions for Finding More Data

Given the lack of direct data, you might consider these approaches:

  • Search for Original Research Articles: Look for primary scientific publications on this compound (also known as GRC 3886) on platforms like PubMed. The chemical patent literature might also contain detailed experimental data.
  • Explore Related Compounds: As newer, more selective PDE4B/D inhibitors (e.g., nerandomilast, zatolmilast) are in late-stage clinical trials, their developing companies may publish data that could serve as a useful benchmark for modern assays [5].

References

Oglemilast Profile and Preclinical Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core biochemical and pharmacological characteristics of Oglemilast from preclinical studies [1] [2]:

Parameter Description / Value
Drug Name This compound (also known as GRC 3886 or GRC3845) [1] [2]
Molecular Formula C20H13Cl2F2N3O5S [1] [2]
Molecular Weight 516.3 g/mol [1] [2]
Mechanism of Action Potent and selective inhibitor of Phosphodiesterase-4 (PDE4) [1] [2]. Increases intracellular cAMP levels, leading to anti-inflammatory effects.
Primary Targets PDE4B, PDE4D, PDE4A [2]

| PDE4 Enzyme Inhibition (IC₅₀) | 1.4 nM (PDE4 enzyme) [1]. 1.7 nM (PDE4D), 2.5 nM (PDE4B) [1] | | Selectivity | >7,000-fold selectivity over other PDE families (PDE1-PDE11) [1] | | In Vitro Efficacy | Inhibition of LPS-induced TNFα production in human whole blood (IC₅₀ = 190 nM) [1] | | In Vivo Efficacy | Blocked LPS-induced pulmonary neutrophilia in rats (ID₅₀ = 1.45 mg/kg) [1] | | Clinical Status | Investigational; Phase IIb trials for COPD did not show statistically meaningful efficacy vs. placebo [1] |

Detailed Experimental Protocols

To help you evaluate the experimental basis for the data above, here are summaries of the key methodologies cited in the literature.

1. In Vitro PDE4 Enzyme Inhibition Assay [1]

  • Purpose: To determine the potency (IC₅₀) of this compound against the PDE4 enzyme and its subtypes.
  • Procedure: The assay measures this compound's ability to inhibit the hydrolysis of a cyclic AMP (cAMP) substrate by PDE4 enzymes. The concentration of this compound that reduces PDE4 enzyme activity by 50% is reported as the IC₅₀ value. Selectivity is assessed by testing against other PDE families (PDE1-PDE11).

2. Ex Vivo TNFα Inhibition in Human Whole Blood [1]

  • Purpose: To evaluate the anti-inflammatory effect of this compound in a more physiologically relevant human tissue model.
  • Procedure:
    • Human whole blood samples are treated with this compound.
    • Inflammation is stimulated by adding Lipopolysaccharide (LPS), a potent inducer of the inflammatory cytokine TNFα.
    • The production of TNFα is measured, and the concentration of this compound that inhibits 50% of this production (IC₅₀) is calculated.

3. In Vivo Anti-inflammatory Efficacy (LPS-induced Pulmonary Neutrophilia in Rats) [1]

  • Purpose: To assess the efficacy of this compound in suppressing lung inflammation in a live animal model.
  • Procedure:
    • Rats are treated orally with this compound.
    • Pulmonary inflammation is induced by administering LPS.
    • The influx of neutrophils (a key inflammatory cell) into the lungs is measured.
    • The dose of this compound that reduces neutrophilia by 50% (ID₅₀) is determined.

Mechanism of Action and Therapeutic Context

The following diagram illustrates the mechanism of this compound and the context of PDE4 inhibitor development, based on information from the search results [2] [3].

cluster_pathway PDE4 Inhibition Pathway and Drug Context cluster_context Marketed PDE4 Inhibitors Start Inflammatory Stimulus AC Adenylyl Cyclase (AC) Start->AC cAMP cAMP Level ↑ AC->cAMP ATP to cAMP PKA PKA Activation cAMP->PKA NFkB NF-κB Signaling ↓ PKA->NFkB TNFa TNF-α Production ↓ PKA->TNFa Outcome Anti-inflammatory Effect NFkB->Outcome TNFa->Outcome PDE4 PDE4 Enzyme PDE4->cAMP Hydrolyzes cAMP This compound This compound (PDE4 Inhibitor) This compound->PDE4 Inhibits R Roflumilast (COPD) A Apremilast (Psoriatic Arthritis) C Crisaborole (Atopic Dermatitis) I Ibudilast (Krabbe Disease)

Analysis of this compound's Therapeutic Potential

  • High Potency and Selectivity: this compound demonstrates picomolar to low nanomolar potency against PDE4 enzymes and exceptional selectivity over other PDE families [1]. This high selectivity was a key goal in PDE4 inhibitor development to minimize off-target side effects [3].
  • Improved Emetic Profile Preclinically: A major hurdle for PDE4 inhibitors is dose-limiting side effects like nausea and vomiting. Preclinical data suggested this compound had a significantly improved emetic profile, as it did not induce emesis in ferrets even at very high doses [1].
  • Clinical Development Setback: Despite promising preclinical data, a Phase IIb clinical trial for COPD failed to demonstrate a statistically meaningful benefit over placebo [1]. This highlights the challenge of translating preclinical efficacy into clinical success for this drug class.

References

Oglemilast clinical potential vs existing asthma treatments

Author: Smolecule Technical Support Team. Date: February 2026

Established Asthma Treatment Classes

Drug / Drug Class Mechanism of Action Role in Asthma Management Key Considerations / Data
Leukotriene Receptor Antagonists (e.g., Montelukast) [1] [2] Blocks leukotriene receptors, inhibiting bronchoconstriction, mucus secretion, and inflammation [1] [3]. Long-term control and prophylaxis of asthma; treatment of exercise-induced bronchoconstriction and allergic rhinitis [4] [2]. Not for acute attacks (takes 3-7 days for effect) [2]. Associated with neuropsychiatric side effects (e.g., mood changes, depression) [4].
Inhaled Corticosteroids (ICS) (e.g., Budesonide) [5] [6] Potent anti-inflammatory effects by suppressing multiple inflammatory cells and cytokines. First-line controller medication for persistent asthma [6]. Not a rescue medicine [5]. Can cause local side effects (oral thrush, dysphonia); systemic exposure is low but can impact growth in children with long-term use [6].

Experimental Protocols in Asthma Research

For context on how asthma treatments are typically evaluated, here are common methodologies for key experiments cited in clinical research, based on the retrieved documents.

  • Clinical Trial Design for Symptom Control:

    • Objective: To evaluate the long-term efficacy and safety of a controller medication.
    • Methodology: A randomized, double-blind, placebo-controlled study is the gold standard. Participants with active asthma are randomized to receive either the investigational drug or a placebo/matched active control for a defined period (e.g., 12 weeks to 1 year). Co-use of rescue medications (SABAs) is recorded. Primary outcomes often include the Asthma Control Test (ACT) score and the rate of severe exacerbations. Secondary outcomes include lung function measurements (FEV1) and quality of life scales [7].
  • Analysis of Airway Inflammation Phenotypes:

    • Objective: To characterize the type of airway inflammation (e.g., eosinophilic vs. neutrophilic) in response to treatment or in different patient subgroups.
    • Methodology: Induced sputum cell counting is a key technique. Patients inhale hypertonic saline to induce sputum production. The collected sample is processed with a mucolytic agent like dithiothreitol (DTT), centrifuged, and the cell pellet is used to make slides. After staining, a count of at least 200 cells is performed under a microscope. Inflammatory phenotypes are defined by thresholds, for example:
      • Eosinophilic: Sputum eosinophils ≥ 3%
      • Neutrophilic: Sputum neutrophils ≥ 61% [7].
  • Pharmacokinetic Studies for Inhaled Drugs:

    • Objective: To determine the systemic availability and deposition of an inhaled drug, particularly in special populations like children.
    • Methodology: A cross-over study design can be used where participants receive the drug via both intravenous and inhalation routes on separate occasions. The amount of drug delivered via inhalation ("dose to subject") is calculated by subtracting the drug remaining in the nebulizer and expelled into the air from the initial nominal dose. Blood samples are collected over time to measure plasma concentrations and calculate key parameters like systemic availability, clearance, and half-life [6].

Asthma Inflammatory Pathways and Drug Mechanisms

The following diagram illustrates the inflammatory pathways in asthma and the molecular targets of the treatments discussed, based on the information retrieved.

G cluster_pathway Asthma Inflammatory Pathway node_ICS Inhaled Corticosteroids (e.g., Budesonide) ImmuneCell Immune Cell Activation (Mast cells, Eosinophils) node_ICS->ImmuneCell Suppresses node_LTRA Leukotriene Receptor Antagonists (e.g., Montelukast) Symptoms Asthma Symptoms node_LTRA->Symptoms Blocks Receptor Allergen Allergen/Trigger Allergen->ImmuneCell Arachidonic Arachidonic Acid Release ImmuneCell->Arachidonic Leukotrienes Leukotriene Production (LTD4, LTE4) Arachidonic->Leukotrienes Leukotrienes->Symptoms Causes Bronchoconstriction Mucus Production Inflammation

This diagram shows that Inhaled Corticosteroids act upstream to broadly suppress immune cell activation and the ensuing inflammatory cascade [5] [6]. In contrast, Leukotriene Receptor Antagonists work downstream by selectively blocking the action of leukotrienes at their receptor, preventing bronchoconstriction and inflammation [1] [3] [2].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

514.9921034 Da

Monoisotopic Mass

514.9921034 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

67GXQ6WCC6

Other CAS

778576-62-8

Wikipedia

Oglemilast

Dates

Last modified: 08-15-2023
1: Giembycz MA. Can the anti-inflammatory potential of PDE4 inhibitors be
2: Enefer S. Inflammation 2005 - Seventh World Congress. Highlights I. IDrugs.

Explore Compound Types